Biotin-C5-amino-C5-amino
Description
Properties
IUPAC Name |
6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O5S/c27-18(23-14-8-2-4-12-20(29)30)10-3-1-7-13-24-19(28)11-6-5-9-17-21-16(15-32-17)25-22(31)26-21/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t16-,17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKRKWYAHKIBEW-FIKGOQFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628670 | |
| Record name | 6-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89889-51-0 | |
| Record name | 6-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Biotin-C5-amino-C5-amino
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-C5-amino-C5-amino is a specialized chemical linker molecule primarily utilized in the field of targeted protein degradation. Specifically, it functions as a component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in PROTAC-mediated protein degradation, and its applications in chemical biology and drug discovery. While detailed experimental protocols and quantitative data for this specific linker are not extensively available in peer-reviewed literature, this document outlines general methodologies for the synthesis and application of similar biotinylated linkers in the context of PROTAC development.
Introduction to this compound
This compound is a heterobifunctional linker molecule that incorporates a biotin (B1667282) moiety, two 5-carbon (C5) alkyl chains, and two amino groups. Its structure is designed to facilitate the connection of two different molecular entities. In the context of PROTACs, one end of the linker is attached to a ligand that binds to a target protein of interest (POI), while the other end is connected to a ligand that recruits an E3 ubiquitin ligase. The biotin group serves as a versatile handle for purification, detection, and affinity-based assays.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C22H38N4O5S | [ChemScene] |
| Molecular Weight | 470.63 g/mol | [MCE] |
| CAS Number | 89889-51-0 | [ChemScene] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents like DMSO | |
| Structure | Biotin-(C5 alkyl)-NH-(C5 alkyl)-NH2 |
Role in PROTAC Technology
PROTACs are innovative therapeutic agents that leverage the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker plays a crucial role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and chemical composition of the linker are critical parameters that need to be optimized for each specific target and E3 ligase pair.
This compound serves as a versatile building block for constructing PROTAC linkers. The terminal primary amine group provides a reactive site for conjugation to either the target protein ligand or the E3 ligase ligand, typically through the formation of an amide bond. The biotin moiety allows for the straightforward purification of the synthesized PROTAC using streptavidin-based affinity chromatography. Furthermore, the biotin tag can be used for various downstream applications, including western blotting, enzyme-linked immunosorbent assays (ELISA), and pull-down assays to study the formation of the ternary complex and the ubiquitination of the target protein.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process that leads to the degradation of the target protein.
Experimental Protocols
General Synthesis of a Biotinylated Diamino-Linker
The synthesis of a linker similar to this compound would typically involve a multi-step process. A representative synthetic scheme is outlined below.
Materials:
-
Biotin N-hydroxysuccinimide (Biotin-NHS) ester
-
1,5-Diaminopentane
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Mono-Boc Protection of Diamine: Dissolve 1,5-diaminopentane in DCM. Add a solution of (Boc)2O in DCM dropwise at 0°C. The molar ratio of diamine to (Boc)2O should be carefully controlled to favor mono-protection. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, purify the mono-Boc protected diamine by column chromatography.
-
Amide Coupling with Biotin-NHS: Dissolve the mono-Boc protected diamine and Biotin-NHS in DMF. Add TEA to the mixture and stir at room temperature. Monitor the reaction by TLC. After the reaction is complete, remove the solvent under reduced pressure and purify the product by column chromatography to yield the Boc-protected biotinylated linker.
-
Boc Deprotection: Dissolve the Boc-protected biotinylated linker in DCM. Add TFA dropwise at 0°C. Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Evaporate the solvent and excess TFA to obtain the final product, this compound, often as a TFA salt.
PROTAC Synthesis via Amide Bond Formation
The terminal amine of this compound can be coupled to a carboxylic acid group on a POI ligand or an E3 ligase ligand using standard peptide coupling reagents.
Materials:
-
This compound
-
POI or E3 ligase ligand with a carboxylic acid moiety
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid-containing ligand and the peptide coupling reagent in anhydrous DMF.
-
Add the base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the final PROTAC using column chromatography or preparative HPLC.
Applications in Research and Drug Development
Biotinylated linkers like this compound are valuable tools in the early stages of drug discovery and chemical biology research.
-
PROTAC Library Synthesis: The modular nature of this linker facilitates the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing degradation efficiency.
-
Affinity-Based Pull-Down Assays: The biotin tag allows for the immobilization of the PROTAC on streptavidin-coated beads. These beads can then be used to pull down the target protein and the E3 ligase from cell lysates, enabling the study of ternary complex formation.
-
In-Vitro and In-Cellulo Ubiquitination Assays: The biotin tag can be used to capture the PROTAC-target protein complex, which can then be probed with anti-ubiquitin antibodies to assess the extent of target ubiquitination.
-
Target Engagement and Occupancy Studies: Biotinylated PROTACs can be used in competitive binding assays to determine the affinity of non-biotinylated PROTACs for the target protein.
Data Presentation
Due to the limited availability of published quantitative data for this compound, this section provides a template for how such data could be presented.
Table 2: Hypothetical PROTAC Performance Data
| PROTAC Construct | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) |
| Target-Ligand-This compound -E3-Ligand | Protein X | CRBN | This compound | 50 | 95 |
| Target-Ligand-PEG4-E3-Ligand | Protein X | CRBN | PEG4 | 100 | 90 |
| Target-Ligand-Alkyl-C8-E3-Ligand | Protein X | VHL | Alkyl-C8 | 25 | 98 |
*DC50: Concentration at which 50% of the target protein is degraded. *Dmax: Maximum percentage of target protein degradation.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs and other bifunctional molecules. Its structure, featuring a biotin handle and a reactive amino group, facilitates modular synthesis, purification, and a variety of biochemical assays. While specific, detailed public data on this particular linker is sparse, the general principles and protocols outlined in this guide provide a solid foundation for its application in the exciting and rapidly advancing field of targeted protein degradation. Further research and publication of experimental data utilizing this and similar linkers will be crucial for advancing our understanding of the structure-activity relationships of PROTACs and for the development of novel therapeutics.
Biotin-C5-amino-C5-amino: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C5-amino-C5-amino, also known by its systematic IUPAC name 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid, is a bifunctional linker molecule widely utilized in bioconjugation, proteomics, and drug discovery. Its structure incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, and a flexible linker arm terminating in a carboxylic acid, facilitating covalent attachment to various molecules. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
The chemical structure of this compound consists of three key components: the biotin group, a diamino pentyl linker, and a terminal pentanoic acid. The linker is composed of two 6-aminohexanoic acid units linked by an amide bond. This extended linker provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance in binding assays.
Chemical Identifiers:
-
CAS Number: 89889-51-0
-
Molecular Formula: C₂₂H₃₈N₄O₅S
-
Molecular Weight: 470.63 g/mol
-
SMILES: O=C(O)CCCCCNC(CCCCCNC(CCCC[C@@H]1SC--INVALID-LINK--([H])NC2=O)=O)=O
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₈N₄O₅S | |
| Molecular Weight | 470.63 g/mol | |
| Purity | ≥98% | |
| Appearance | White to off-white solid | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Synthesis
Caption: Plausible synthetic workflow for this compound.
Applications in Research and Drug Development
The primary application of this compound is as a linker in the development of bioconjugates. Its ability to be incorporated into larger molecules makes it a valuable tool in various research and therapeutic areas.
PROTACs
This compound is classified as an alkyl chain-based PROTAC linker. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation and distance between the E3 ligase-binding moiety and the target protein-binding moiety.
Caption: General mechanism of action for a PROTAC.
Antibody-Drug Conjugates (ADCs)
Similar to its role in PROTACs, the structural motifs within this compound are relevant to the design of linkers for Antibody-Drug Conjugates (ADCs). ADCs utilize monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells. The linker in an ADC connects the antibody to the cytotoxic payload and plays a critical role in the stability and efficacy of the conjugate.
Experimental Protocols
While specific protocols for the use of this compound are not detailed in the provided search results, general protocols for the biotinylation of proteins using carboxyl-reactive linkers can be adapted. The terminal carboxylic acid of this compound can be coupled to primary amines on a target molecule using carbodiimide (B86325) chemistry.
Protocol: Biotinylation of a Protein via Amine Coupling to this compound
This protocol describes the general steps for conjugating this compound to a protein containing accessible primary amine residues (e.g., lysine (B10760008) side chains).
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., MES or PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.5)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF).
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution. The molar ratio of EDC and NHS to the biotin linker should be optimized, but a 1.5- to 2-fold excess is a common starting point.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester activated biotin linker.
-
-
Biotinylation Reaction:
-
Prepare the target protein in the Reaction Buffer at a suitable concentration (typically 1-10 mg/mL).
-
Add the activated this compound solution to the protein solution. The molar excess of the biotin linker to the protein will determine the degree of labeling and should be optimized for the specific application. A 10- to 50-fold molar excess is a common starting range.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding the Quenching solution to a final concentration of 50-100 mM. This will react with any excess NHS-activated biotin linker.
-
Incubate for 15-30 minutes at room temperature.
-
Remove the excess, unreacted biotinylation reagent and reaction byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Workflow for Protein Biotinylation:
Caption: General workflow for protein biotinylation.
Conclusion
This compound is a versatile and valuable tool for researchers in the life sciences and drug discovery. Its well-defined structure, featuring a high-affinity biotin tag and a flexible linker with a reactive carboxyl terminus, enables its use in a wide range of bioconjugation applications. The growing interest in targeted protein degradation has highlighted the importance of linkers like this compound in the design and synthesis of novel PROTACs. The experimental protocols outlined in this guide provide a foundation for the successful application of this reagent in the laboratory.
Technical Guide: Biotin-C5-amino-C5-amine as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-C5-amino-C5-amine, a bifunctional linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides a detailed, generalized experimental protocol for its application in PROTAC synthesis, and illustrates the fundamental mechanism of action of the resulting biotinylated PROTACs.
Core Properties of Biotin-C5-amino-C5-amine
Biotin-C5-amino-C5-amine is a specialized chemical tool featuring a biotin (B1667282) moiety for affinity-based applications and a terminal primary amine group for conjugation, connected by a flexible alkyl chain linker. Its primary application is in the development of PROTACs, where it serves as a connective element between a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase.
Quantitative Data Summary
The key quantitative properties of Biotin-C5-amino-C5-amine are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 470.63 g/mol | [1][2] |
| Molecular Formula | C₂₂H₃₈N₄O₅S | [2] |
| CAS Number | 89889-51-0 | [2] |
| Purity | ≥98% | [2] |
| Storage Conditions | 4°C | [2] |
Role in PROTAC Development
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins. A PROTAC molecule is composed of three parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. Biotin-C5-amino-C5-amine serves as an alkyl chain-based PROTAC linker.[1] The terminal amine group allows for its conjugation to a ligand, while the biotin serves as a versatile handle for purification and various biochemical assays.
The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.
Caption: PROTAC Mechanism of Action.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of a biotinylated PROTAC using Biotin-C5-amino-C5-amine and a subsequent target engagement pull-down assay.
PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of Biotin-C5-amino-C5-amine to a ligand containing a carboxylic acid functional group.
Materials:
-
Ligand for Protein of Interest (with a carboxylic acid group)
-
Biotin-C5-amino-C5-amine
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Activation of Carboxylic Acid: In a nitrogen-purged reaction vessel, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amide Coupling Reaction: In a separate vial, dissolve Biotin-C5-amino-C5-amine (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the activated POI ligand mixture. Add DIPEA (3.0 equivalents) to the reaction.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. Monitor the progress of the reaction by LC-MS to observe the consumption of starting materials and the formation of the desired product mass.
-
Work-up and Purification: Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layer should be washed sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using preparative HPLC to obtain the final biotinylated PROTAC.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
The workflow for this synthesis is illustrated below.
Caption: General workflow for PROTAC synthesis.
Biotin-Based Target Engagement Assay
This protocol utilizes the biotin tag on the synthesized PROTAC to confirm its engagement with the target protein in a cellular context via a pull-down assay.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized biotinylated PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody specific for the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the biotinylated PROTAC at various concentrations for a specified duration to allow for cellular uptake and target binding. Include a vehicle-treated (e.g., DMSO) control group.
-
Cell Lysis: Harvest and lyse the cells using an appropriate lysis buffer to release cellular proteins.
-
Streptavidin Pull-Down: Incubate the cell lysates with pre-equilibrated streptavidin-coated beads. This allows the biotinylated PROTAC, along with any bound target protein, to be captured by the beads.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and perform a Western Blot using a primary antibody against the target protein to confirm its presence and assess the degree of engagement.
References
An In-depth Technical Guide to Biotin-C5-amino-C5-amino (CAS 89889-51-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-C5-amino-C5-amino, a versatile biotinylating reagent and linker arm used in a wide range of life science research and drug development applications. This document details its chemical and physical properties, provides experimental protocols for its use, and illustrates its application in studying signaling pathways and in the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).
Core Compound Information
This compound, also known by several synonyms including Biotin-LC-LC (Long Chain-Long Chain) and N-Biotinylcaproylaminocaproic Acid, is a molecule that incorporates a biotin (B1667282) moiety, essential for its high-affinity interaction with streptavidin and avidin, and a 22.4 angstrom spacer arm.[1] This extended spacer arm is crucial for minimizing steric hindrance when the biotin is interacting with its binding partners, thereby improving the accessibility and efficiency of detection or capture of biotinylated molecules.[2][3]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical suppliers.[4][5][6]
Table 1: Quantitative Data for this compound (CAS: 89889-51-0)
| Property | Value | References |
| CAS Number | 89889-51-0 | [4][5][6] |
| Molecular Formula | C22H38N4O5S | [4][5][6] |
| Molecular Weight | 470.63 g/mol | [4][5][6] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% or ≥98% | [2][4] |
| Spacer Arm Length | 22.4 Å | [1] |
| Storage Conditions | -20°C | [3][5] |
| Solubility | Soluble in DMSO and DMF |
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in a variety of molecular biology and drug discovery applications.
Biotinylation of Proteins and Other Molecules
The primary application of this reagent is the biotinylation of proteins, antibodies, and other molecules containing primary amines. The biotin tag allows for the detection, purification, and immobilization of these molecules.[2] Common applications include:
-
ELISA (Enzyme-Linked Immunosorbent Assay) [2]
-
Western Blotting [2]
-
Affinity Chromatography/Purification [2]
-
Immunohistochemistry
-
Flow Cytometry
PROTAC Development
This compound is increasingly being used as a linker in the synthesis of PROTACs.[5][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The biotin moiety can be used as a handle for purification or detection of the PROTAC molecule itself or for pull-down assays to study its interactions.
Proximity Labeling
Proximity labeling techniques, such as BioID, utilize biotinylation to identify protein-protein interactions within a cellular context. While specific examples using this compound are not prevalent in the literature, its properties make it a suitable candidate for such applications where a long spacer arm is beneficial.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on general procedures for similar biotinylation reagents and should be optimized for specific applications.
General Protein Biotinylation
This protocol describes the biotinylation of a protein with primary amines using an N-hydroxysuccinimide (NHS) ester-activated form of this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-activated this compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[1]
-
Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the NHS-activated this compound in DMF or DMSO to a concentration of 10-40 mg/mL.[1]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Removal of Excess Biotin: Remove non-reacted biotinylation reagent using a desalting column, dialysis, or a similar buffer exchange method.[1]
Surface Protein Biotinylation of Cells
This protocol is for labeling proteins on the surface of living cells. A water-soluble, membrane-impermeable version of the NHS-activated reagent (e.g., Sulfo-NHS-LC-LC-Biotin) is typically used for this application.
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-activated this compound
-
Quenching buffer (e.g., 50 mM Glycine or Tris in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells 2-3 times with ice-cold PBS to remove any amine-containing culture medium.[8]
-
Biotinylation: Incubate the cells with the Sulfo-NHS-activated biotinylation reagent (typically at a concentration of 0.25-1 mg/mL in PBS, pH 8.0) for 30 minutes at 4°C on a rocking platform.[8][9]
-
Quenching: Discard the biotin solution and quench the reaction by incubating the cells with quenching buffer for 10 minutes at 4°C.[8]
-
Washing: Wash the cells 2-3 times with ice-cold PBS.[8]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer for downstream applications such as affinity purification.[9]
Affinity Purification of Biotinylated Proteins
This protocol describes the capture of biotinylated proteins using streptavidin-conjugated beads.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a buffer containing a high concentration of free biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with the binding/wash buffer according to the manufacturer's instructions.
-
Binding: Incubate the cell lysate with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with the binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound biotinylated proteins from the beads using an appropriate elution buffer. For mass spectrometry applications, on-bead digestion with trypsin may be performed. For Western blotting, boiling in SDS-PAGE sample buffer is common.[9]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway that can be investigated using this compound.
Protein Biotinylation and Affinity Purification Workflow
Caption: Workflow for protein biotinylation and subsequent affinity purification.
PROTAC Synthesis and Action Workflow
Caption: General workflow for PROTAC synthesis and its mechanism of action.
Representative Signaling Pathway Investigation
The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway. Biotinylation of a key protein in this pathway, followed by affinity purification and mass spectrometry (AP-MS), can be used to identify interacting partners and elucidate downstream signaling events. While no specific research articles were found that utilize this compound to study this particular pathway, this serves as a representative example of its potential application.
Caption: Representative RTK signaling pathway and proximity labeling application.
Conclusion
This compound (CAS 89889-51-0) is a highly versatile and valuable tool for researchers in molecular biology, biochemistry, and drug discovery. Its long spacer arm enhances its utility in a variety of applications, from routine protein labeling to the development of sophisticated therapeutic modalities like PROTACs. The experimental protocols and workflows provided in this guide offer a starting point for the successful application of this reagent in the laboratory. As research in targeted protein degradation and protein-protein interactions continues to expand, the importance and use of well-designed biotinylating agents such as this compound are set to grow.
References
- 1. proteochem.com [proteochem.com]
- 2. Biotin-LC-LC, CAS 89889-51-0 | AxisPharm [axispharm.com]
- 3. Biotin-LC-LC, 89889-51-0 | BroadPharm [broadpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 7. CAS 89889-51-0: 6-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-… [cymitquimica.com]
- 8. Surface protein biotinylation [protocols.io]
- 9. core.ecu.edu [core.ecu.edu]
The Strategic Application of Biotin-C5-amino-C5-amino in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The design and synthesis of these molecules are of paramount importance, with the linker component playing a critical role in their efficacy. This technical guide provides a comprehensive overview of the use of Biotin-C5-amino-C5-amino, a versatile alkyl chain-based linker, in the synthesis and evaluation of PROTACs.
Introduction to this compound as a PROTAC Linker
This compound, also known as Biotin-LC-LC, is a bifunctional linker that incorporates a biotin (B1667282) moiety, two 5-carbon (C5) alkyl chains, and terminal amino and carboxylic acid groups. This structure provides several advantages in the context of PROTAC development. The alkyl chains offer a defined length and degree of flexibility, which is crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The terminal reactive groups, a primary amine and a carboxylic acid, allow for straightforward conjugation to ligands for the protein of interest (POI) and the E3 ligase using standard amide bond formation chemistry.
Furthermore, the integrated biotin tag is an invaluable tool for the characterization and validation of the synthesized PROTAC. It facilitates a range of downstream applications, including affinity purification, pull-down assays to confirm target engagement, and various imaging and detection techniques.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of the linker is essential for its effective application in PROTAC synthesis.
| Property | Value |
| CAS Number | 89889-51-0 |
| Molecular Formula | C₂₂H₃₈N₄O₅S |
| Molecular Weight | 470.63 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
PROTAC Synthesis Employing this compound: A Representative Protocol
While specific examples of PROTACs synthesized with this compound are not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on its chemical structure and established bioconjugation techniques. The following is a representative protocol for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. This protocol utilizes the well-characterized BRD4 ligand, JQ1, and a common VHL ligand.
Materials:
-
This compound
-
JQ1-acid (JQ1 with a carboxylic acid handle)
-
VHL ligand with a free amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Coupling of JQ1-acid to this compound
-
Dissolve JQ1-acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the JQ1-Biotin-C5-amino-C5-amino intermediate.
Step 2: Coupling of VHL ligand to the JQ1-Biotin-C5-amino-C5-amino intermediate
-
Dissolve the JQ1-Biotin-C5-amino-C5-amino intermediate (1.0 eq) and the VHL ligand with a free amine (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring progress by LC-MS.
-
Upon completion, purify the crude product directly by reverse-phase HPLC to obtain the final biotinylated BRD4-targeting PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Quantitative Analysis of PROTAC Performance: Illustrative Data
The efficacy of a newly synthesized PROTAC is evaluated through a series of in vitro and cellular assays. Key parameters include its ability to induce the degradation of the target protein, typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved). Binding affinities to the target protein and the E3 ligase are also important for understanding the PROTAC's mechanism of action.
The following table presents illustrative data for a hypothetical BRD4-targeting PROTAC synthesized using an alkyl-chain based linker, demonstrating the format for presenting such quantitative results.
| Parameter | Value | Method |
| BRD4 Degradation DC50 | 50 nM | Western Blot in HEK293T cells |
| Dmax | >90% | Western Blot in HEK293T cells |
| Binding Affinity (BRD4) | K_d_ = 120 nM | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (VHL) | K_d_ = 250 nM | Surface Plasmon Resonance (SPR) |
| Ternary Complex Formation | Cooperative | Fluorescence Polarization (FP) |
Experimental Protocols for PROTAC Evaluation
Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere overnight. Treat the cells with a serial dilution of the biotinylated PROTAC for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control. The DC50 and Dmax values can be determined by plotting the degradation percentage against the PROTAC concentration.
Target Engagement Pull-Down Assay
-
Cell Lysate Preparation: Prepare cell lysates from cells expressing the target protein.
-
Incubation: Incubate the cell lysate with the biotinylated PROTAC for 2-4 hours at 4°C to allow for binding to the target protein.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours to capture the biotinylated PROTAC-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against the target protein to confirm engagement.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action: Ubiquitin-Proteasome System
Caption: Mechanism of action for a biotinylated PROTAC.
General Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General workflow for PROTAC synthesis and evaluation.
Logical Relationship of PROTAC Components
Caption: Logical relationship of PROTAC components.
Conclusion
This compound represents a valuable and versatile linker for the synthesis of PROTACs. Its well-defined alkyl chain structure, coupled with the utility of the biotin tag for downstream applications, makes it an attractive choice for researchers in the field of targeted protein degradation. While further studies are needed to fully explore its potential in various PROTAC designs, the foundational principles and methodologies outlined in this guide provide a solid framework for its successful implementation in the development of novel protein degraders. The systematic evaluation of PROTACs synthesized with this linker will undoubtedly contribute to a deeper understanding of the structure-activity relationships that govern their efficacy and will pave the way for the development of next-generation therapeutics.
The Pivotal Role of Alkyl Linkers in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Indispensable Linker
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1][] These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] While the ligands provide the specificity for the target and the E3 ligase, the linker is far from a passive spacer. It plays a crucial and active role in dictating the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[][5] The linker's length, composition, and rigidity are critical parameters that must be meticulously optimized to ensure the formation of a stable and productive ternary complex—the cornerstone of PROTAC-mediated protein degradation.[][5][]
This technical guide will provide a comprehensive exploration of the role of a specific and widely used class of linkers: the alkyl linkers. We will delve into how the structural and physicochemical properties of alkyl linkers influence every aspect of PROTAC function, from ternary complex formation to in vivo bioavailability. This guide will also furnish detailed experimental protocols for the evaluation of PROTACs and provide visual representations of key signaling pathways and experimental workflows to aid in the rational design of these promising therapeutics.
The Alkyl Linker: A Versatile Tool in PROTAC Design
Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are a popular choice in PROTAC design due to their synthetic tractability and their ability to confer a degree of flexibility to the molecule.[5][] Their lipophilic nature can enhance cell permeability, a crucial attribute for PROTACs which are often large molecules that need to traverse the cell membrane to reach their intracellular targets.[5] However, this lipophilicity must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.[7]
The primary role of the alkyl linker is to bridge the POI and E3 ligase ligands at an optimal distance and orientation to facilitate the formation of a stable ternary complex.[][] The conformational flexibility of alkyl chains allows the PROTAC to adopt various conformations, increasing the probability of achieving a productive ternary complex geometry.[7] However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and potentially unstable ternary complexes.[7] Therefore, the optimization of alkyl linker length and the incorporation of rigidifying elements are key strategies in PROTAC development.
Impact of Alkyl Linker Length on PROTAC Activity
The length of the alkyl linker is a critical parameter that profoundly influences the efficacy of a PROTAC. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[] Conversely, a linker that is too long may result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[3][8]
Below is a table summarizing quantitative data from various studies on the impact of alkyl and related flexible linker length on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [3] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [3] |
| ERα | VHL | PEG | 16 | Potent Degradation | - | [] |
| SOS1 | CRBN | Alkyl | 5 methylene (B1212753) units | Strongest Activity | Complete Degradation | [] |
| CRBN | VHL | Alkyl | 9 | Concentration-dependent decrease | - | [3] |
| CRBN | VHL | PEG | 3 PEG units | Weak degradation | - | [3] |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | - | [3] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | - | [3] |
Note: This table presents representative data from various studies to illustrate general trends. Direct comparison of absolute values across different targets, E3 ligases, and cell lines should be approached with caution.
Experimental Protocols for PROTAC Evaluation
The development of effective PROTACs relies on a suite of robust experimental assays to characterize their binding, degradation, and cellular activities. Here, we provide detailed protocols for three key experiments.
Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6- or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[1][4][9][10][11]
Methodology:
-
Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated SPR sensor chip. The immobilization level should be optimized to minimize mass transport effects.
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binding affinity (KD) and kinetics (ka and kd) of the binary interaction.
-
-
Binary Interaction Analysis (PROTAC with Target Protein):
-
In a separate experiment, immobilize the target protein on a sensor chip and inject a series of concentrations of the PROTAC to determine the binary binding parameters.
-
-
Ternary Complex Formation Analysis:
-
To measure the formation of the ternary complex, inject a series of concentrations of the target protein pre-incubated with a fixed, saturating concentration of the PROTAC over the immobilized E3 ligase surface.
-
Alternatively, inject a mixture of a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
The resulting sensorgrams will reflect the binding of the target protein to the PROTAC-E3 ligase complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to one protein in the absence and presence of the other protein. A value of α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to confirm that the PROTAC engages with its target protein inside the cell.[12][13][14][15][16] The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the PROTAC at various concentrations or with a vehicle control for a defined period.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the PROTAC-treated and vehicle-treated samples.
-
The temperature at which 50% of the protein has aggregated (the melting temperature, Tm) is determined.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC has engaged and stabilized the target protein.
-
Signaling Pathways and Logical Frameworks in PROTAC Design
Understanding the underlying biological pathways and having a logical framework for design are crucial for the successful development of PROTACs. The following diagrams, rendered in Graphviz DOT language, illustrate key concepts.
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
VHL-Mediated Ubiquitination Pathway
This diagram shows the key components and steps involved when a PROTAC hijacks the VHL E3 ligase complex.
Caption: PROTAC-induced ternary complex formation with the VHL E3 ligase.
CRBN-Mediated Ubiquitination Pathway
This diagram illustrates the mechanism of PROTACs that recruit the CRBN E3 ligase.
Caption: PROTAC-induced ternary complex formation with the CRBN E3 ligase.
Experimental Workflow for PROTAC Linker Optimization
This diagram outlines a typical workflow for the rational design and optimization of PROTAC linkers.
Caption: A typical experimental workflow for PROTAC linker optimization.
Logical Relationships in PROTAC Design
This diagram illustrates the key decision-making points and their interdependencies in the design of a PROTAC, with a focus on the linker.
Caption: Logical relationships and key considerations in PROTAC design.
Conclusion and Future Directions
The alkyl linker is a powerful and versatile component in the design of PROTACs. Its length, flexibility, and chemical nature are critical determinants of a PROTAC's ability to induce the degradation of a target protein. While the empirical optimization of alkyl linkers has led to the development of potent and selective degraders, the future of PROTAC design lies in a more rational and predictive approach. Advances in structural biology, computational modeling, and a deeper understanding of the dynamics of ternary complex formation will enable the de novo design of optimal linkers. As the field of targeted protein degradation continues to evolve, the humble alkyl linker will undoubtedly remain a central player in the development of next-generation therapeutics.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aragen.com [aragen.com]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pelagobio.com [pelagobio.com]
A Technical Guide to Biotin-C5-amino-C5-amino for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin-C5-amino-C5-amino, a versatile heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, available suppliers, and provides step-by-step experimental protocols for its application in targeted protein degradation research.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs trigger the complete removal of the target protein.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
This compound: A Key Building Block for PROTAC Synthesis
This compound is an alkyl chain-based PROTAC linker that features a biotin (B1667282) moiety for detection and purification, and a terminal primary amine for conjugation to other molecules. The C5 spacers provide optimal length and flexibility for inducing protein degradation. Its terminal amine allows for straightforward conjugation to a ligand, typically through the formation of a stable amide bond.
Chemical Properties
| Property | Value |
| CAS Number | 89889-51-0 |
| Molecular Formula | C22H38N4O5S |
| Molecular Weight | 470.63 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and DMF |
Supplier Information
Several chemical suppliers provide this compound for research purposes. The following table summarizes key information from prominent suppliers.
| Supplier | Product Number | Purity | Storage |
| MedchemExpress | HY-130545 | >98% | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
| ChemScene | CS-0116278 | ≥98% | 4°C |
Experimental Protocols
This section provides detailed methodologies for the two primary applications of this compound in a research setting: protein biotinylation and PROTAC synthesis.
Protocol 1: Protein Biotinylation via Amine Coupling
This protocol describes the labeling of a protein of interest (POI) with this compound through the formation of an amide bond with a carboxyl group on the protein. This requires activation of the carboxyl group using a coupling agent like EDC.
Materials:
-
Protein of Interest (POI) with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the POI in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Activation of Carboxyl Groups:
-
Add EDC to the protein solution to a final concentration of 10 mM.
-
Add NHS to the protein solution to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Biotinylation Reaction:
-
Add the this compound stock solution to the activated protein solution to achieve a 10-20 fold molar excess of the linker over the protein.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for synthesizing a PROTAC by coupling a POI ligand containing a carboxylic acid to the terminal amine of this compound, followed by conjugation to an E3 ligase ligand. This example assumes the use of amide bond formation for both coupling steps.
Materials:
-
POI ligand with a carboxylic acid functional group
-
This compound
-
E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or EDC/NHS
-
Tertiary amine base: Diisopropylethylamine (DIPEA)
-
Anhydrous organic solvent (e.g., DMF, DCM)
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine)
-
Anhydrous sodium sulfate
-
Preparative HPLC system for purification
Procedure:
Step 1: Coupling of POI Ligand to this compound
-
Preparation of Reactants:
-
Dissolve the POI ligand (1.0 equivalent) in the chosen anhydrous solvent to a concentration of approximately 0.1 M.
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
-
Activation of Carboxylic Acid: To the solution of the POI ligand, add the amide coupling reagents (e.g., HATU (1.2 equivalents) and HOBt (1.2 equivalents)). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amide Coupling Reaction:
-
To the activated POI ligand solution, add the solution of this compound.
-
Add the tertiary amine base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the POI-linker conjugate.
-
Step 2: Coupling of POI-Linker Conjugate to E3 Ligase Ligand
The POI-linker conjugate from Step 1 now has a biotin tag and a functional group (the other end of the original this compound which needs to be appropriately functionalized in a prior step not detailed here, for example by converting the biotin's carboxylic acid to an amine) to react with the E3 ligase ligand. The following is a general continuation assuming the POI-linker now has a free amine and the E3 ligase ligand has a carboxylic acid.
-
Preparation of Reactants:
-
Dissolve the E3 ligase ligand (1.0 equivalent) in an anhydrous solvent.
-
In a separate flask, dissolve the purified POI-linker conjugate (1.1 equivalents) in the same solvent.
-
-
Activation and Coupling: Follow the same activation and amide coupling procedure as described in Step 1, using the E3 ligase ligand as the carboxylic acid component and the POI-linker conjugate as the amine component.
-
Work-up and Final Purification: Perform a similar work-up procedure as in Step 1. Purify the final PROTAC product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.
Caption: The catalytic cycle of a PROTAC utilizing a this compound linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Conclusion
This compound is a valuable and versatile tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its defined length, inherent flexibility, and dual functionality (biotin for detection and an amine for conjugation) make it a key component in the synthesis of these innovative therapeutic agents. The protocols and diagrams provided in this guide offer a solid foundation for the successful application of this linker in a research setting.
References
The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[1][2] Far from being a passive spacer, the linker is a pivotal component that profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] Its length, composition, and attachment points are critical parameters that govern the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for subsequent polyubiquitination and proteasomal degradation of the target protein.[1][2]
This guide provides a technical deep-dive into the core principles of PROTAC linker technology, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental processes.
The Core Function of the PROTAC Linker
The primary role of the linker is to bridge the POI and the E3 ligase, enabling the formation of a stable ternary complex.[1] The linker's characteristics are crucial for achieving an optimal geometric orientation between the E3 ligase and the POI, which facilitates the efficient transfer of ubiquitin to accessible lysine (B10760008) residues on the target protein's surface.[4] The design of the linker is an empirical process, with its optimization being a critical step in the development of any potent PROTAC.[5]
Key Linker Characteristics and Their Impact:
-
Length: The linker must be long enough to span the distance between the two proteins without inducing steric hindrance, yet short enough to foster productive protein-protein interactions within the ternary complex.[6][7] An optimal linker length is crucial and is unique to each POI-E3 ligase pair. Linkers that are too short may prevent ternary complex formation, while those that are too long can lead to unproductive binding and a weakened degradation effect, often referred to as the "hook effect."[1][6]
-
Composition: The chemical makeup of the linker dictates the PROTAC's physicochemical properties. The most common linker motifs are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[8] These are synthetically tractable and allow for systematic variation in length.[8]
-
Rigidity: More rigid linkers, incorporating elements like piperazines, piperidines, or aromatic rings, are increasingly being used.[2][8] These can reduce the entropic penalty of ternary complex formation by pre-organizing the molecule into a favorable conformation, potentially improving selectivity and pharmacokinetic properties.[1][2]
-
Attachment Points: The specific atoms on the POI and E3 ligase ligands where the linker is attached (the "exit vector") are critical for achieving a productive ternary complex geometry and maintaining high binding affinity for both proteins.[10]
Quantitative Analysis of Linker Effects
The optimization of a PROTAC's linker is typically guided by quantitative measurements of its degradation efficiency, most commonly the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved). The following tables summarize data from various studies, illustrating the profound impact of linker length and composition on degradation efficacy.
Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
This synthesized data focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[11]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data synthesized from publicly available research for illustrative purposes.[11]
Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
This table summarizes data for BTK-targeting PROTACs recruiting the Cereblon (CRBN) E3 ligase.
| Linker Composition | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Cell Line |
| Short Alkyl/PEG | 3-10 | >1000 | <20 | Ramos |
| Medium Alkyl/PEG | 11-15 | 40 | ~85 | Ramos |
| Longer Alkyl/PEG | >15 | 1-40 | >90 | Ramos |
Data compiled from publicly available research.[10][12]
Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
This table summarizes data for VHL-recruiting PROTACs targeting ERα in MCF7 cells.[12][13][14]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 9 | >1000 | <20 |
| PEG | 12 | ~500 | ~60 |
| PEG | 16 | ~100 | >90 |
| PEG | 19 | ~750 | ~50 |
| PEG | 21 | >1000 | <30 |
Data compiled from publicly available research.[12][13][14]
Visualizing PROTAC Technology
Diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows central to PROTAC technology.
Signaling Pathways
Targeting key nodes in cellular signaling is a primary application of PROTACs. Below are simplified representations of pathways involving common PROTAC targets, BRD4 and BTK.
Experimental and Logical Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Biotin-C5-amino-C5-amino
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Biotin-C5-amino-C5-amino (CAS No. 89889-51-0), a bifunctional linker commonly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular probes. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from supplier data, general chemical safety principles for related compounds, and published experimental protocols.
Chemical Identification and Properties
This compound, also known as (+)-Biotin-LC-LC or 6-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid, is a solid, white to off-white powder.[1] It is primarily used as a research chemical.[2]
| Property | Value | Source |
| CAS Number | 89889-51-0 | [3] |
| Molecular Formula | C22H38N4O5S | [3] |
| Molecular Weight | 470.63 g/mol | [3] |
| Appearance | Solid, White to Off-White Powder | [1] |
| Purity | ≥98% (typically) | [3] |
| Storage | Long-term: -20°C; Short-term: 4°C | [3][4] |
Hazard Identification and Toxicology
Disclaimer: No specific toxicological data for this compound is publicly available. The following hazard assessment is extrapolated from a structurally similar compound, Biotin-C4-amide-C5-NH2 (CAS 151294-96-1), and general knowledge of long-chain alkylamines.
Based on analogous compounds, this compound may be classified as:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life. [4]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [4]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: Harmful if swallowed.[4]
Long-chain alkylamines are generally considered to have low acute toxicity, but can be irritating to the skin and eyes. The amine functional groups can lead to cytotoxicity.
Safety and Handling
Adherence to standard laboratory safety protocols is essential when handling this compound.
3.1 Personal Protective Equipment (PPE) A standard safe handling workflow requires the use of appropriate PPE to minimize exposure.
Caption: Standard workflow for safely handling this compound.
3.2 Engineering Controls
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Ensure safety shower and eyewash stations are readily accessible.
3.3 Storage
-
Store in a tightly sealed container.[4]
-
For long-term stability, store at -20°C.[4]
-
The compound is moisture-sensitive; store with a desiccant.[5]
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[5]
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person feels unwell, call a poison center or doctor.[4] |
Accidental Release Measures:
-
Evacuate the area.
-
Wear appropriate PPE (gloves, goggles, lab coat, and respirator if dust is generated).
-
Avoid generating dust.
-
Carefully sweep up the solid material and place it in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Prevent the spilled material from entering drains or waterways.[4]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions (-20°C, dry).
-
Conditions to Avoid: Moisture, heat, and direct sunlight.
-
Incompatible Materials: Strong oxidizing agents. Avoid buffers containing primary amines (e.g., Tris or glycine) during reactions, as they will compete with the intended target.[6]
-
Hazardous Decomposition Products: May emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides upon combustion.
Experimental Protocols
This compound is a carboxylic acid that is typically used in amide bond formation reactions to conjugate the biotin (B1667282) moiety to an amine-containing molecule. This is a crucial step in the synthesis of PROTACs, where this linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
6.1 General Protocol for Amide Coupling
The following is a representative protocol for coupling this compound to a primary amine using standard carbodiimide (B86325) chemistry.[1]
Materials:
-
This compound
-
Amine-containing substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt·H2O)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Stir plate and magnetic stir bar
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF/DMSO.
-
Add HOBt·H2O (1.0 equivalent) and EDC·HCl (1.0 equivalent) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing substrate (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic methods.[1]
References
- 1. This compound | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 2. This compound | 89889-51-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Biotin-LC-LC, 89889-51-0 | BroadPharm [broadpharm.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. This compound | 89889-51-0 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing Biotin-C5-amino-C5-amino
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination and subsequent degradation of the target protein.
The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. The Biotin-C5-amino-C5-amino linker, an alkyl chain-based linker, offers a versatile platform for PROTAC synthesis. The terminal amine groups provide reactive handles for conjugation to the POI and E3 ligase ligands, while the integrated biotin (B1667282) moiety serves as a valuable tool for downstream biochemical applications, including affinity purification, pull-down assays, and visualization of the PROTAC.
These application notes provide a comprehensive guide to the synthesis and application of PROTACs utilizing the this compound linker, with a focus on targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple target protein molecules.
Application Notes and Protocols: Conjugation of Biotin-C5-amino-C5-amino to an Electrophilic Warhead
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of a Biotin-C5-amino-C5-amino linker to a small molecule electrophilic "warhead." This methodology is critical in the development of targeted therapeutics and chemical probes, where the biotin (B1667282) moiety serves as an affinity handle for purification, detection, or visualization, while the warhead is designed to covalently bind to a biological target. The this compound linker provides a flexible spacer arm to minimize steric hindrance between the biotin and the warhead-target complex.
The protocol outlines three common and effective conjugation strategies based on the functional group present on the warhead:
-
Amide Bond Formation: For warheads containing a carboxylic acid group.
-
Sulfonamide Bond Formation: For warheads containing a sulfonyl chloride group.
-
Reductive Amination: For warheads containing an aldehyde or ketone group.
Detailed experimental procedures, reagent tables, and a workflow diagram are provided to guide researchers through the synthesis, purification, and characterization of the final biotinylated conjugate.
Materials and Reagents
-
This compound
-
Electrophilic warhead with a suitable functional group (carboxylic acid, sulfonyl chloride, aldehyde, or ketone)
-
For Amide Bond Formation:
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
-
For Sulfonamide Bond Formation:
-
Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA) or Pyridine (B92270)
-
-
For Reductive Amination:
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol (B129727) (MeOH) or other suitable protic solvent
-
pH-adjusted buffer (e.g., acetate (B1210297) buffer, pH 4-6)
-
-
Purification and Analysis:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Solvents for chromatography (e.g., acetonitrile, water, trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridges (optional)
-
Experimental Protocols
Protocol 1: Amide Bond Formation (for Carboxylic Acid-Containing Warheads)
This protocol describes the formation of a stable amide bond between the primary amine of the this compound linker and a carboxylic acid group on the warhead using EDC and NHS chemistry.
1. Activation of the Carboxylic Acid Warhead: a. Dissolve the carboxylic acid-containing warhead (1 equivalent) in anhydrous DMF or DMSO. b. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.
2. Conjugation Reaction: a. In a separate vial, dissolve this compound (1.2 equivalents) in DMF or an appropriate amine-free buffer (e.g., PBS, pH 7.5). b. Add the activated warhead solution from step 1 to the this compound solution. c. If the reaction is performed in an organic solvent, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize any acid formed. d. Stir the reaction mixture at room temperature for 4-12 hours or overnight.
3. Quenching and Purification: a. Monitor the reaction progress by LC-MS. b. Once the reaction is complete, the crude product can be purified by RP-HPLC to remove unreacted starting materials and byproducts.
Protocol 2: Sulfonamide Bond Formation (for Sulfonyl Chloride-Containing Warheads)
This protocol details the reaction between the primary amine of the linker and a sulfonyl chloride functional group on the warhead to form a stable sulfonamide linkage.
1. Conjugation Reaction: a. Dissolve the sulfonyl chloride-containing warhead (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). b. In a separate vial, dissolve this compound (1.2 equivalents) in the same anhydrous solvent. c. Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (2-3 equivalents) to the this compound solution. d. Slowly add the warhead solution to the this compound solution with stirring. e. Stir the reaction mixture at room temperature for 2-6 hours.
2. Work-up and Purification: a. Monitor the reaction progress by LC-MS or TLC. b. Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 1 M HCl) and brine to remove excess amine and base. c. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. d. The crude product is purified by flash chromatography or RP-HPLC.
Protocol 3: Reductive Amination (for Aldehyde or Ketone-Containing Warheads)
This protocol describes the formation of a stable secondary amine bond through the reaction of the primary amine on the linker with an aldehyde or ketone on the warhead, followed by reduction.
1. Schiff Base Formation and Reduction: a. Dissolve the aldehyde or ketone-containing warhead (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent such as methanol (MeOH) or a buffer at a slightly acidic pH (e.g., acetate buffer, pH 4-6). b. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine (Schiff base) intermediate. c. Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), in portions to the reaction mixture. d. Continue to stir the reaction at room temperature for an additional 2-12 hours.
2. Quenching and Purification: a. Monitor the reaction progress by LC-MS. b. Once the reaction is complete, carefully quench any remaining reducing agent by adding a few drops of acetone. c. The solvent is removed under reduced pressure, and the residue is redissolved in an appropriate solvent for purification by RP-HPLC.
Data Presentation
The following table summarizes the key quantitative parameters for the described conjugation protocols. These values should be optimized for each specific warhead and linker combination.
| Parameter | Amide Bond Formation | Sulfonamide Bond Formation | Reductive Amination |
| Warhead Functional Group | Carboxylic Acid | Sulfonyl Chloride | Aldehyde or Ketone |
| Linker Functional Group | Primary Amine | Primary Amine | Primary Amine |
| Molar Ratio (Linker:Warhead) | 1.2 : 1 | 1.2 : 1 | 1.2 : 1 |
| Key Reagents | EDC, NHS | TEA or Pyridine | NaBH₃CN or NaBH(OAc)₃ |
| Typical Solvent | DMF, DMSO, PBS | DCM, THF | MeOH, Acetate Buffer |
| Reaction pH | 7.2 - 8.0 | N/A (Anhydrous) | 4.0 - 6.0 |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 4 - 12 hours | 2 - 6 hours | 2 - 12 hours |
| Purification Method | RP-HPLC | Flash Chromatography, RP-HPLC | RP-HPLC |
| Characterization | LC-MS, NMR | LC-MS, NMR | LC-MS, NMR |
Visualization of Experimental Workflow
Caption: General workflow for the conjugation of this compound to an electrophilic warhead.
Characterization of the Final Conjugate
It is essential to thoroughly characterize the final purified product to confirm its identity, purity, and stability.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary technique to confirm the successful conjugation by observing the expected molecular weight of the product and to assess its purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate, ensuring that the covalent bond has formed at the intended position and that the structures of the biotin, linker, and warhead remain intact.
-
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): Analytical RP-HPLC with a diode array detector can be used to determine the purity of the final product.
Conclusion
The protocols described in these application notes provide a comprehensive guide for the successful conjugation of a this compound linker to various electrophilic warheads. The choice of conjugation chemistry will depend on the available functional group on the warhead. Proper execution of these protocols, followed by rigorous purification and characterization, will yield high-quality biotinylated probes essential for research and drug development. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
Application Notes and Protocols for Biotin-C5-amino-C5-amino
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Biotin-C5-amino-C5-amino, an alkyl chain-based linker used in bioconjugation and proteomics research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] While specific reaction data for this exact linker is not extensively published, the protocols provided are based on well-established principles of biotinylation and reactions of primary amines. These guidelines are applicable to a wide range of molecules, including proteins, peptides, and other biomolecules.
Overview of this compound
This compound is a bifunctional linker featuring a biotin (B1667282) moiety at one end and a primary amine at the other, separated by a C5 alkyl chain, an amide bond, and another C5 alkyl chain. The terminal primary amine allows for covalent conjugation to various functional groups.
Key Features:
-
Biotin Moiety: Enables high-affinity binding to avidin (B1170675) and streptavidin for detection, purification, and immobilization.[2]
-
Primary Amine: A versatile functional group for conjugation to molecules containing carboxylic acids, activated esters (e.g., NHS esters), aldehydes, or ketones.[3][4]
-
Alkyl Spacer Arm: The C5-amino-C5 spacer provides a flexible chain that can help reduce steric hindrance between the biotin and the conjugated molecule, facilitating efficient binding to avidin or streptavidin.
Common Reaction Chemistries
The terminal primary amine of this compound can participate in several common conjugation reactions. The choice of reaction depends on the functional groups present on the target molecule.
-
Reaction with Activated Esters (e.g., NHS Esters): This is a widely used method for labeling molecules containing primary amines. In the context of this compound, the roles are reversed: the biotinylated amine reacts with a molecule that has been activated with an N-hydroxysuccinimide (NHS) ester.[5][6] This reaction forms a stable amide bond.
-
EDC-Mediated Amide Bond Formation: In the presence of a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), the primary amine of this compound can be directly coupled to a carboxylic acid on a target molecule to form a stable amide bond.[3]
-
Reductive Amination with Aldehydes or Ketones: The primary amine can react with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.[3]
Data Presentation: General Reaction Conditions
The optimal reaction conditions should be determined empirically for each specific application. The following tables provide starting points for common conjugation reactions.
Table 1: Reaction Conditions for this compound with NHS-Activated Molecules
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, MOPS) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction and should be avoided.[5][7] |
| pH | 7.2 - 8.5 | The reaction is most efficient at a slightly alkaline pH where the primary amine is deprotonated and more nucleophilic.[8] |
| Molar Ratio | 1.5 to 3-fold molar excess of this compound over the NHS-ester activated molecule | This is a general starting point; the optimal ratio may need to be determined experimentally.[5] |
| Temperature | Room temperature or 4°C | Lower temperatures can be used to minimize protein denaturation.[5] |
| Incubation Time | 30 - 60 minutes at room temperature; 2 hours at 4°C | Longer incubation times may be necessary for less reactive molecules.[2][5] |
| Quenching | 50-100 mM Tris or glycine | Add to consume any unreacted NHS esters.[2][5] |
Table 2: Reaction Conditions for EDC-Mediated Coupling to Carboxylic Acids
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | MES buffer | Avoid buffers with primary amines or carboxyls. Phosphate buffers can be used but may reduce efficiency.[9] |
| pH | 4.5 - 5.0 | EDC chemistry is most efficient in acidic conditions.[9] |
| Molar Ratio | 1.5 to 10-fold molar excess of this compound and EDC over the carboxyl-containing molecule | The optimal ratio depends on the specific molecule and should be optimized. |
| Temperature | Room temperature | |
| Incubation Time | 2 hours to overnight | Reaction times can vary depending on the reactivity of the components.[9] |
| Quenching | Addition of a primary amine-containing buffer (e.g., Tris) |
Experimental Protocols
Protocol 1: Biotinylation of an NHS-Activated Molecule
This protocol describes the general procedure for conjugating this compound to a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS-activated molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer.[5]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M glycine.
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette).[5]
Procedure:
-
Prepare Stock Solution: Equilibrate the vial of this compound to room temperature. Dissolve it in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[5]
-
Prepare Molecule Solution: Dissolve the NHS-ester activated molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).[5]
-
Biotinylation Reaction: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the solution of the NHS-ester activated molecule.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[5]
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[5]
-
Storage: Store the purified biotinylated molecule under conditions appropriate for the unlabeled molecule.
Protocol 2: EDC-Mediated Biotinylation of a Carboxyl-Containing Molecule
This protocol outlines the conjugation of this compound to a molecule with a carboxylic acid group using EDC.
Materials:
-
This compound
-
Carboxyl-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Reaction Buffer: MES buffer, pH 4.5-5.0.[9]
-
Purification column (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Prepare Solutions: Dissolve the carboxyl-containing molecule, this compound, and EDC in the Reaction Buffer to the desired concentrations.
-
Reaction Initiation: Add the EDC solution to the mixture of the carboxyl-containing molecule and this compound.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours to overnight.
-
Purification: Purify the biotinylated product from excess reagents and byproducts using a desalting column or dialysis.
-
Storage: Store the purified conjugate under appropriate conditions.
Visualizations
Caption: Experimental workflow for biotinylation.
Caption: NHS ester reaction with a primary amine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Biotin-C4-amide-C5-NH2, 151294-96-1 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. store.sangon.com [store.sangon.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Application Notes: Designing a PROTAC with an Alkyl Chain Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase ligand that recruits a component of the ubiquitin-proteasome system, and a chemical linker that connects the two.[3][4][5][6]
The linker is not merely a passive spacer; it plays a critical role in the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][7][] Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for subsequent protein ubiquitination and degradation.[5][] Alkyl chains are among the most common linker motifs used in initial PROTAC design due to their synthetic tractability and inherent flexibility.[7][][11]
The Role of the Alkyl Linker
Alkyl chains, composed of repeating methylene (B1212753) (-CH2-) units, offer a straightforward way to modulate the distance between the warhead and the E3 ligase ligand. This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[5][12]
However, the design of the alkyl linker involves a careful balancing act:
-
Linker Length: This is a critical parameter that requires empirical optimization for each POI-E3 ligase pair.[13][14] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[11][] Conversely, a linker that is too long may result in an unproductive complex where the lysine (B10760008) residues on the POI are not correctly positioned for ubiquitination.[5][11][13]
-
Physicochemical Properties: Alkyl chains are hydrophobic. While this can sometimes aid in cell permeability, excessively long alkyl linkers can increase lipophilicity to a degree that reduces aqueous solubility and may lead to poor pharmacokinetic properties.[5][12] Often, alkyl chains are combined with more hydrophilic polyethylene (B3416737) glycol (PEG) units to balance these properties.[7][]
-
Metabolic Stability: Simple alkyl chains can be susceptible to oxidative metabolism.[][] Incorporating more rigid or cyclic structures can sometimes improve metabolic stability.[5][7]
Logical Framework for Alkyl Linker Design
The process of designing a PROTAC with an alkyl linker involves iterative optimization based on biological feedback. The following diagram illustrates the key relationships in this process.
Caption: A logical workflow for designing and optimizing PROTACs with alkyl linkers.
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC, leading to the targeted degradation of a specific protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
General Experimental Workflow
The development of a novel PROTAC follows a structured, multi-stage process from initial design to comprehensive biological evaluation.
Caption: A typical experimental workflow for PROTAC development.
Protocol 1: Synthesis of a PROTAC with an Alkyl Linker
This protocol describes a general two-step synthesis using amide bond formation, a common method for conjugating ligands to a bifunctional alkyl linker.
Materials:
-
POI ligand with a free amine or carboxylic acid.
-
E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) with a free amine.
-
Bifunctional alkyl linker (e.g., N-Boc-8-aminooctanoic acid).
-
Coupling reagents: HATU, HOBt.
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection reagent: Trifluoroacetic acid (TFA).
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM).
-
Purification: Preparative HPLC system.
Step 1: Synthesis of POI-Linker Intermediate
-
Dissolve the amine-functionalized POI ligand (1.0 eq) and N-Boc-8-aminooctanoic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected POI-linker intermediate.
Step 2: Boc Deprotection and Final Coupling
-
Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (B28343) twice to ensure complete removal of TFA.
-
Dissolve the resulting amine-TFA salt and the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (4.0 eq, to neutralize the TFA salt and catalyze the reaction).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule directly by preparative HPLC.
-
Characterize the final product by LC-MS, ¹H NMR, and HRMS.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is a standard method to measure the reduction in target protein levels following PROTAC treatment.[13][16]
Materials:
-
Cell line of interest cultured in appropriate media.
-
PROTAC compounds dissolved in DMSO.
-
Vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE gels and Western blot apparatus.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay using NanoBRET™
This cell-based assay measures the proximity of the POI and the E3 ligase inside living cells, indicating ternary complex formation.[17][18]
Materials:
-
HEK293T cells (or other suitable cell line).
-
Plasmid encoding the POI fused to NanoLuc® Luciferase (donor).
-
Plasmid encoding the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® (acceptor).
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM™ I Reduced Serum Medium.
-
HaloTag® NanoBRET™ 618 Ligand (acceptor substrate).
-
Nano-Glo® Substrate (donor substrate).
-
White, opaque 96-well assay plates.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids at an optimized ratio (e.g., 1:100 to favor acceptor expression). Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compounds in Opti-MEM.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM. Incubate for at least 60 minutes at 37°C.
-
PROTAC Addition: Add the diluted PROTAC compounds to the appropriate wells. Include vehicle control wells. Incubate for the desired time (e.g., 2-4 hours) at 37°C.
-
Substrate Addition and Reading: Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol. Add the reagent to all wells.
-
Measurement: Read the plate immediately on a luminometer capable of sequentially measuring filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (460 nm). A positive BRET signal that increases with PROTAC concentration indicates ternary complex formation. The characteristic "hook effect" may be observed at high concentrations where binary complexes are favored.[17]
Data Presentation
The efficacy of a PROTAC series with varying alkyl linker lengths is typically evaluated by measuring their half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).
Table 1: Degradation Efficacy of a Hypothetical PROTAC Series Targeting POI-X
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM)[16] | Dₘₐₓ (%)[16] |
| PROTAC-C4 | Alkyl Chain | 8 | > 1000 | < 10 |
| PROTAC-C6 | Alkyl Chain | 10 | 550 | 65 |
| PROTAC-C8 | Alkyl Chain | 12 | 45 | > 95 |
| PROTAC-C10 | Alkyl Chain | 14 | 120 | 90 |
| PROTAC-C12 | Alkyl Chain | 16 | 300 | 82 |
Data are representative and illustrate the common trend where an optimal linker length provides the best degradation potency and efficacy.
Table 2: Biophysical Characterization of PROTAC-C8
| Assay Type | Binding Partner 1 | Binding Partner 2 | Kᴅ (nM) | Cooperativity (α) |
| SPR (Binary) | PROTAC-C8 | POI-X | 150 | N/A |
| SPR (Binary) | PROTAC-C8 | VHL E3 Ligase | 250 | N/A |
| ITC (Ternary) | POI-X + PROTAC-C8 | VHL E3 Ligase | 25 | 6.5 |
Kᴅ represents the dissociation constant. Cooperativity (α) > 1 indicates that the formation of a binary complex enhances the binding of the third component, which is a hallmark of an effective PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. chempep.com [chempep.com]
- 6. Untitled Document [arxiv.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Ternary Complex Formation [promega.com]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-C5-amino-C5-amino in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][5] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6][7]
Biotin-C5-amino-C5-amino is an alkyl chain-based linker utilized in the synthesis of PROTACs.[8] The biotin (B1667282) moiety serves as a valuable analytical tool, facilitating a range of biochemical applications such as affinity purification, pull-down assays, and visualization of the PROTAC, which are essential for validating target engagement and mechanism of action.[3][5][9] This document provides detailed application notes and protocols for the use of this compound in the development and evaluation of PROTACs for targeted protein degradation.
Mechanism of Action
The fundamental principle of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[6][7] This induced proximity results in the polyubiquitination of the target protein, which is then recognized and degraded by the proteasome.[6][7] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[6]
Caption: Mechanism of action of a biotinylated PROTAC.
Quantitative Data Presentation
Table 1: Representative Degradation Efficacy of a Bromodomain-Targeting PROTAC
| Parameter | Value | Cell Line | Treatment Time (h) |
| DC50 | 50 nM | HeLa | 24 |
| Dmax | >90% | HeLa | 24 |
Table 2: Representative Binding Affinities
| Component | Binding Affinity (Kd) | Assay |
| PROTAC to Target Protein | 100 nM | Isothermal Titration Calorimetry (ITC) |
| PROTAC to E3 Ligase | 500 nM | Surface Plasmon Resonance (SPR) |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of a PROTAC incorporating the this compound linker.
Protocol 1: Synthesis of a Biotinylated PROTAC
This protocol outlines a modular approach for synthesizing a PROTAC using the this compound linker. This involves the sequential coupling of the target protein ligand (warhead) and the E3 ligase ligand.
Materials:
-
This compound
-
Target protein ligand with a reactive carboxyl group (Warhead-COOH)
-
E3 ligase ligand with a reactive amine (E3-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agents
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for deprotection if Boc-protected amines are used
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) for characterization
Procedure:
-
Activation of Warhead: Dissolve Warhead-COOH (1 eq) and NHS (1.1 eq) in anhydrous DMF. Add DCC (1.1 eq) and stir at room temperature for 4-6 hours.
-
Coupling to Linker: Add a solution of this compound (1 eq) in anhydrous DMF to the activated warhead solution. Stir at room temperature overnight.
-
Purification: Purify the Warhead-Linker conjugate by reverse-phase HPLC. Confirm the product identity by MS.
-
Coupling to E3 Ligase Ligand: Dissolve the purified Warhead-Linker (1 eq) and E3-NH2 (1.2 eq) in anhydrous DMF. Add a suitable coupling agent such as HATU (1.5 eq) and DIPEA (3 eq). Stir at room temperature for 12-24 hours.
-
Final Purification: Purify the final biotinylated PROTAC by reverse-phase HPLC. Characterize the final product by MS and NMR.
Caption: General synthetic workflow for a biotinylated PROTAC.
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the degradation of the target protein in cells treated with the biotinylated PROTAC.[6]
Materials:
-
Cultured cells expressing the target protein
-
Biotinylated PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the biotinylated PROTAC or DMSO for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
Protocol 3: Streptavidin Pull-Down Assay for Target Engagement
This protocol utilizes the biotin tag on the PROTAC to confirm its engagement with the target protein in a cellular context.[9]
Materials:
-
Cultured cells
-
Biotinylated PROTAC
-
Cell lysis buffer
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the biotinylated PROTAC at a concentration known to be effective. Include a vehicle control. Lyse the cells as described in the Western Blot protocol.
-
Streptavidin Pull-Down:
-
Equilibrate the streptavidin beads by washing them with lysis buffer.
-
Incubate the cell lysates with the equilibrated streptavidin beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing: Pellet the beads and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the target protein.
Control Experiments
To ensure the observed protein degradation is a direct result of the PROTAC's mechanism of action, a series of control experiments are essential.[10]
Caption: Logical relationships of key control experiments.
-
Negative Control PROTACs: Synthesize analogs of the PROTAC with mutations in either the E3 ligase binding moiety or the target protein binding moiety. These controls should not induce degradation and confirm that both interactions are necessary.[10]
-
Proteasome Inhibitor Co-treatment: Treat cells with the PROTAC in the presence of a proteasome inhibitor (e.g., MG132). This should rescue the degradation of the target protein, confirming the involvement of the proteasome.
-
Competitive Displacement: Co-treat cells with the PROTAC and an excess of the unconjugated E3 ligase ligand. This should compete for E3 ligase binding and prevent PROTAC-induced degradation.
Conclusion
The use of this compound as a linker in the construction of PROTACs offers a versatile approach for targeted protein degradation. The incorporated biotin handle provides a powerful tool for the characterization and validation of these novel therapeutic agents. The protocols and guidelines presented here offer a comprehensive framework for researchers to design, synthesize, and evaluate biotinylated PROTACs, paving the way for the development of new treatments for a wide range of diseases.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In-Cell PROTAC Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the target protein, offering a powerful new therapeutic modality for a wide range of diseases, including cancer and neurodegenerative disorders.[1][2]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] This tripartite assembly forms a ternary complex, bringing the POI in close proximity to the E3 ligase.[5][6][7] The E3 ligase then tags the POI with ubiquitin, marking it for degradation by the 26S proteasome.[1][8][9]
The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target proteins, making them highly potent.[10] To accelerate the development of these promising therapeutics, robust and reliable in-cell assays are crucial for characterizing their activity and mechanism of action.[2][11][12] This document provides detailed protocols for key in-cell assays to evaluate PROTAC efficacy, from initial target engagement to final protein degradation and downstream functional consequences.
Core Assays for In-Cell PROTAC Activity
A comprehensive evaluation of a PROTAC's in-cell activity involves a multi-faceted approach. The following assays are fundamental for characterizing the key steps in the PROTAC-mediated degradation pathway:
-
Target Engagement Assays: To confirm the PROTAC binds to the target protein and the E3 ligase within the cellular environment.
-
Ternary Complex Formation Assays: To verify the formation of the crucial POI-PROTAC-E3 ligase complex.
-
Ubiquitination Assays: To demonstrate that the target protein is ubiquitinated following ternary complex formation.
-
Protein Degradation Assays: To quantify the reduction in target protein levels.
-
Functional Assays: To assess the downstream biological consequences of target protein degradation.
Protocol 1: Target Engagement using NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technique for measuring target engagement in live cells.[13][14][15][16] It relies on energy transfer between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor).[14] A PROTAC that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow
Methodology
-
Cell Preparation:
-
PROTAC and Tracer Addition:
-
Prepare serial dilutions of the PROTAC compound.
-
Add the NanoBRET™ tracer to the cells, followed by the PROTAC dilutions. Include a vehicle control (e.g., DMSO).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for the desired time (typically 2 hours).
-
Measure the BRET signal using a luminometer equipped with appropriate filters for donor and acceptor emission.
-
Data Presentation
| PROTAC Concentration | BRET Ratio (mBU) | % Inhibition |
| 10 µM | 50 | 95 |
| 1 µM | 150 | 85 |
| 100 nM | 400 | 60 |
| 10 nM | 750 | 25 |
| 1 nM | 950 | 5 |
| Vehicle | 1000 | 0 |
-
mBU: milliBRET units.
-
The data can be plotted to determine the IC50 value, representing the concentration of PROTAC required to displace 50% of the tracer.
Protocol 2: Ternary Complex Formation using NanoBRET™ Assay
This assay variation confirms the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[5][6][9][14] Here, the target protein is fused to NanoLuc® (or endogenously tagged with HiBiT), and the E3 ligase (e.g., VHL or CRBN) is fused to a HaloTag® protein, which is then labeled with a fluorescent ligand.[6][14] PROTAC-induced proximity results in an increased BRET signal.
Signaling Pathway
Methodology
-
Cell Preparation:
-
Co-transfect cells with a vector for the NanoLuc®-tagged target protein and a vector for the HaloTag®-fused E3 ligase component.
-
Seed the cells in a 96-well plate.
-
-
Labeling and Treatment:
-
Label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent HaloTag® ligand.
-
Add serial dilutions of the PROTAC.
-
-
Measurement:
-
Incubate and measure the BRET signal as described in Protocol 1. An increase in the BRET signal indicates ternary complex formation.
-
Data Presentation
| PROTAC Concentration | BRET Ratio (mBU) | Fold Induction |
| 10 µM | 1200 | 12 |
| 1 µM | 1000 | 10 |
| 100 nM | 800 | 8 |
| 10 nM | 400 | 4 |
| 1 nM | 200 | 2 |
| Vehicle | 100 | 1 |
-
The characteristic "hook effect" may be observed at high PROTAC concentrations, where the formation of binary complexes is favored over the ternary complex, leading to a decrease in the BRET signal.[6][21]
Protocol 3: Ubiquitination Assay via Co-Immunoprecipitation and Western Blot
This assay confirms that the PROTAC-induced ternary complex formation leads to the ubiquitination of the target protein.[8][22][23] The target protein is immunoprecipitated, and the presence of ubiquitin is detected by western blot.
Experimental Workflow
Methodology
-
Cell Treatment:
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors.
-
Incubate the cell lysates with an antibody specific to the target protein, followed by protein A/G magnetic beads to capture the antibody-POI complex.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates polyubiquitination of the target protein.[22]
-
The membrane can also be probed with an antibody against the target protein to confirm successful immunoprecipitation.
-
Data Presentation
A western blot image showing a ladder of higher molecular weight bands in the PROTAC-treated lane compared to the vehicle control would be the primary data output.
Protocol 4: Protein Degradation Quantification by Western Blot
Western blotting is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[4][22][23][24][25]
Methodology
-
Cell Treatment:
-
Plate cells and treat with a serial dilution of the PROTAC for a predetermined time (e.g., 2-24 hours).[4] Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration of each sample using a BCA assay or similar method.
-
-
Western Blot Analysis:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Transfer proteins to a membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[22][24]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.[24]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Data Presentation
| PROTAC Concentration | Normalized Target Protein Level (%) | % Degradation |
| 10 µM | 5 | 95 |
| 1 µM | 10 | 90 |
| 100 nM | 25 | 75 |
| 10 nM | 50 | 50 |
| 1 nM | 80 | 20 |
| Vehicle | 100 | 0 |
-
This data is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11][12]
Protocol 5: Functional Reporter Gene Assay
Reporter gene assays are used to measure the downstream functional consequences of target protein degradation.[26][27][28] This is particularly useful when the target protein is a transcription factor or part of a signaling pathway that regulates gene expression.
Experimental Workflow
Methodology
-
Cell and Construct Preparation:
-
Cell Treatment:
-
Treat the cells with various concentrations of the PROTAC.
-
If the signaling pathway requires activation, add the appropriate stimulus.
-
-
Measurement of Reporter Activity:
-
After incubation, lyse the cells and measure the activity of the reporter protein according to the manufacturer's instructions (e.g., by adding a luminescent substrate for luciferase).
-
Data Presentation
| PROTAC Concentration | Reporter Activity (RLU) | % Pathway Inhibition/Activation |
| 10 µM | 10,000 | 90 |
| 1 µM | 20,000 | 80 |
| 100 nM | 40,000 | 60 |
| 10 nM | 70,000 | 30 |
| 1 nM | 90,000 | 10 |
| Vehicle | 100,000 | 0 |
-
RLU: Relative Light Units.
-
The results will indicate whether the degradation of the target protein leads to the expected functional outcome on the signaling pathway.
Conclusion
The suite of in-cell assays described provides a comprehensive framework for the evaluation and optimization of PROTACs. By systematically assessing target engagement, ternary complex formation, ubiquitination, protein degradation, and downstream functional effects, researchers can gain a thorough understanding of their PROTAC's mechanism of action and cellular efficacy. This detailed characterization is essential for advancing the most promising candidates through the drug discovery and development pipeline.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ternary Complex Formation [promega.sg]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - ACS Chemical Biology - Figshare [acs.figshare.com]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. biorxiv.org [biorxiv.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. jove.com [jove.com]
- 20. biorxiv.org [biorxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. mdpi.com [mdpi.com]
- 28. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Biotinylation of Proteins for Pulldown Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule such as a protein.[1] The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and streptavidin or avidin (B1170675) is the foundation of a versatile and robust technology for detecting and purifying proteins.[2][3][4] This high-affinity interaction, with a dissociation constant (Kd) in the femtomolar range, makes biotin-streptavidin systems a powerful tool in various life science research and drug development applications, including affinity purification, immunoassays like ELISA and Western blotting, and cell surface labeling.[1][2][3]
Pulldown assays are a form of affinity purification used to isolate a protein of interest and any interacting partners from a complex mixture, such as a cell lysate.[4][5] When a biotinylated protein ("bait") is used, it can be selectively captured by streptavidin immobilized on a solid support, such as agarose (B213101) or magnetic beads.[5][6] Any proteins ("prey") that have interacted with the bait protein will also be captured, allowing for the identification and further analysis of protein-protein interactions.[3][7] This technique is instrumental in elucidating cellular pathways, identifying drug targets, and validating therapeutic candidates.[3][8]
These application notes provide a comprehensive overview of protein biotinylation strategies and detailed protocols for performing pulldown assays.
Principles of Protein Biotinylation
There are two primary approaches to biotinylating proteins: chemical biotinylation and enzymatic biotinylation.[2]
-
Chemical Biotinylation: This method involves using biotinylation reagents that chemically react with specific functional groups on amino acid residues of a protein.[2] The most common targets are primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of a protein, but reagents are also available for targeting sulfhydryls (-SH) on cysteine residues, carboxyl groups (-COOH) on aspartic and glutamic acid residues, and carbohydrates on glycoproteins.[1][2][9]
-
Enzymatic Biotinylation: This technique offers site-specific biotinylation and is often performed in vivo.[10][11] It utilizes the bacterial enzyme biotin ligase (BirA) which specifically recognizes a 15-amino acid sequence known as the AviTag.[10][12] When a protein of interest is genetically fused with the AviTag, BirA will covalently attach a single biotin molecule to a specific lysine residue within the tag.[11][12] This method is advantageous as it produces a homogeneously biotinylated protein with minimal impact on its native function.[10]
Biotinylation Reagents and Strategies
The choice of biotinylation reagent is critical and depends on the target functional groups, the properties of the protein of interest, and the experimental design.[1]
| Reagent Type | Target Functional Group | Common Reagents | Key Features |
| Amine-Reactive | Primary amines (Lysine, N-terminus) | NHS-Biotin, Sulfo-NHS-Biotin | Most common type of biotinylation; Sulfo-NHS esters are water-soluble and membrane-impermeable, ideal for cell surface labeling.[1][2] |
| Sulfhydryl-Reactive | Sulfhydryls (Cysteine) | Maleimide-Biotin, HPDP-Biotin | Useful for proteins with accessible cysteine residues or when amine modification is undesirable; HPDP-Biotin allows for cleavable labeling.[1] |
| Carboxyl-Reactive | Carboxylic acids (Aspartic acid, Glutamic acid) | EDC with Biotin-Hydrazide | Used to label acidic residues. |
| Photoreactive | Non-specific | Photoreactive Biotin | Reacts with any nearby C-H bond upon UV activation, useful for labeling when specific functional groups are not available.[1] |
| Cleavable Biotins | Various | Biotin with a disulfide bond in the spacer arm | Allows for the release of the biotin tag and bound avidin conjugates under reducing conditions.[1] |
Experimental Workflows
Biotinylation and Pulldown Workflow
The overall process involves biotinylating the bait protein, incubating it with a cell lysate containing potential prey proteins, capturing the protein complexes with streptavidin beads, washing away non-specific binders, and finally eluting the captured proteins for analysis.
Caption: General workflow for biotinylation and pulldown assay.
Detailed Protocols
Protocol 1: In Vitro Biotinylation of a Purified Protein using NHS-Ester Chemistry
This protocol describes the biotinylation of a purified protein using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Purified protein in a buffer free of primary amines (e.g., PBS or HEPES).
-
NHS-Biotin or Sulfo-NHS-Biotin.
-
Dimethylsulfoxide (DMSO) for dissolving NHS-Biotin.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column to remove excess biotin.
Procedure:
-
Protein Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in DMSO to a concentration of 10 mM. If using the water-soluble Sulfo-NHS-Biotin, dissolve it in water.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin using a desalting column according to the manufacturer's instructions.
-
Quantification and Storage: Determine the protein concentration and store the biotinylated protein at -20°C or -80°C.
Protocol 2: Streptavidin Pulldown Assay
This protocol outlines the procedure for capturing a biotinylated bait protein and its interacting partners from a cell lysate.
Materials:
-
Biotinylated bait protein.
-
Cell lysate prepared in a suitable lysis buffer (e.g., RIPA or a non-denaturing lysis buffer) supplemented with protease inhibitors.[6]
-
Streptavidin-conjugated magnetic beads or agarose resin.[6]
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).[13]
-
Elution Buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a high concentration of free biotin for mass spectrometry).[13]
-
Magnetic rack (for magnetic beads) or microcentrifuge (for agarose beads).
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new microcentrifuge tube.[6]
-
Wash the beads 2-3 times with Binding/Wash Buffer.[6] For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 1000 x g) for 1 minute.
-
-
Binding of Biotinylated Bait:
-
Add the biotinylated bait protein to the washed beads and incubate for 30-60 minutes at 4°C with gentle rotation.
-
Wash the beads 3 times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate (containing prey proteins) to the beads now coupled with the biotinylated bait.
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer.[6] This step is crucial for removing non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add an appropriate volume of Elution Buffer to the beads.
-
For elution with SDS-PAGE sample buffer, boil the sample at 95-100°C for 5-10 minutes.
-
For elution with free biotin, incubate with a high concentration of biotin (e.g., 2-10 mM) for 30-60 minutes at room temperature.
-
Separate the beads from the eluate containing the bait and prey proteins.
-
-
Analysis:
Control Workflow for Pulldown Assays
Proper controls are essential to ensure that the observed interactions are specific.
Caption: Recommended controls for a biotin pulldown assay.
Data Presentation
Quantitative Parameters for Streptavidin Beads
| Bead Type | Binding Capacity (Biotinylated Protein) | Binding Capacity (Free Biotin) | Advantages |
| Streptavidin Magnetic Beads | ~30 µg per mg of beads[15] | ~500 pmol per mg of beads[15] | Easy and fast handling, suitable for high-throughput applications.[6] |
| Streptavidin Agarose Resin | >10 µg per µL of resin[16] | Varies by manufacturer | High binding capacity, cost-effective for large-scale purifications. |
Optimization of Pulldown Assay Conditions
| Parameter | Recommended Range | Considerations |
| Bait Protein Concentration | 50 µg per 100 µL[17] | Should be empirically determined for each interaction. |
| Cell Lysate Protein Amount | 500 µg per pulldown[18] | Adjust based on the abundance of the prey protein. |
| Incubation Time (Bait-Prey) | 1 hour to overnight[6] | Longer incubation may increase yield but also non-specific binding. |
| Wash Buffer Stringency | 150-500 mM NaCl, 0.1-0.5% Detergent | Higher salt and detergent concentrations reduce non-specific binding but may disrupt weak interactions.[19] |
| Number of Washes | 3 - 5 times[6] | Thorough washing is critical to minimize background. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low yield of prey protein | Inefficient biotinylation of bait. | Confirm biotinylation by Western blot with streptavidin-HRP. Optimize biotinylation conditions. |
| Interaction is weak or transient. | Reduce wash stringency (lower salt/detergent). Perform cross-linking prior to cell lysis. | |
| Biotinylation interferes with the interaction site. | Use a different biotinylation chemistry (e.g., target sulfhydryls instead of amines) or use enzymatic biotinylation with an AviTag. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer.[19] |
| Proteins are binding to the streptavidin beads. | Pre-clear the lysate by incubating it with beads alone before adding the biotinylated bait.[19] | |
| Hydrophobic or ionic interactions. | Include non-ionic detergents and higher salt concentrations in wash buffers.[19] | |
| Bait protein not captured by beads | Inefficient biotinylation. | Verify biotinylation. |
| Problem with streptavidin beads. | Use fresh beads and ensure they have not been mishandled (e.g., dried out). |
Conclusion
Biotinylation of proteins for pulldown assays is a powerful and versatile technique for studying protein-protein interactions and for affinity purification.[3][4] The success of these experiments relies on the careful selection of the biotinylation strategy, optimization of the pulldown protocol, and the inclusion of appropriate controls.[6] By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this technology to advance their understanding of complex biological systems and accelerate drug discovery efforts.
References
- 1. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. synapsewaves.com [synapsewaves.com]
- 4. bioclone.net [bioclone.net]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Biotinylation reagent, Biotin reagent, Linker | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo site-specific biotinylation of proteins within the secretory pathway using a single vector system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 14. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. mdpi.com [mdpi.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Note: Analytical Methods for the Characterization of Biotin-C5-amino-C5-amino Conjugates
Answering the user's request requires a comprehensive guide on the analytical methods for a specific chemical conjugate. Based on the initial search, I have sufficient information to detail the protocols for HPLC, Mass Spectrometry, NMR, and Biotin (B1667282) Quantification Assays, which are the standard techniques for characterizing such molecules. I can create representative data tables and workflow diagrams as requested. Therefore, I will now proceed with generating the final response.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin-C5-amino-C5-amino conjugates are valuable tools in various life science applications, including affinity chromatography, immunoassays, and drug delivery systems. The covalent attachment of biotin via a flexible linker arm allows for strong and specific interactions with streptavidin and avidin (B1170675). Proper characterization of these conjugates is critical to ensure their purity, identity, and functionality. This application note provides detailed protocols for the analytical characterization of this compound conjugates using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and a colorimetric biotin quantification assay.
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the conjugate and separating it from starting materials and by-products. Reversed-phase HPLC is particularly well-suited for this purpose.[1][2]
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation :
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation :
-
Dissolve the this compound conjugate in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run :
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes before the next injection.
-
-
Data Analysis :
-
Integrate the peak areas to determine the purity of the conjugate. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Data Presentation
| Parameter | Result |
| Retention Time | 15.2 minutes |
| Purity (%) | >98% |
| Quantification | Based on standard curve |
Workflow Diagram
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular identity of the conjugate by determining its molecular weight with high accuracy.[3][4][5] Electrospray ionization (ESI) is a common technique for this type of molecule.
Experimental Protocol: ESI-MS
-
System Preparation :
-
Mass Spectrometer: An ESI-TOF (Time-of-Flight) or ESI-Quadrupole instrument.
-
Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Mode: Positive ion mode is typically used for biotinylated compounds.
-
-
Sample Preparation :
-
Dilute the purified conjugate to approximately 10 µM in the analysis solvent.
-
-
Data Acquisition :
-
Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range that includes the expected molecular weight of the conjugate (e.g., m/z 100-1000).
-
-
Data Analysis :
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the observed mass to the calculated theoretical mass of the this compound conjugate.
-
Data Presentation
| Parameter | Calculated (Da) | Observed (Da) |
| Molecular Weight | 527.7 | 527.8 |
| Ion Adduct | [M+H]⁺ | [M+H]⁺ |
Logical Relationship Diagram
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical structure of the conjugate, confirming the presence of the biotin moiety, the linker, and the covalent linkages.[3][6][7]
Experimental Protocol: ¹H NMR
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
-
Data Analysis :
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Assign the peaks to the corresponding protons in the structure of the this compound conjugate.
-
Confirm the presence of characteristic peaks for the biotin ureido ring, the valeric acid chain, and the linker protons.
-
Data Presentation
| Proton Group | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) |
| Biotin Ureido NH | ~6.4, ~6.3 | 6.41, 6.32 |
| Biotin CH, CH₂ | 4.3-4.1, 3.1, 2.8-2.5 | Consistent with expected values |
| Linker CH₂ | 3.4-3.0, 1.6-1.2 | Consistent with expected values |
Biotin Quantification using HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the amount of biotin in a sample.[8][9] It relies on the displacement of HABA from the avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.
Experimental Protocol: HABA Assay
-
Reagent Preparation :
-
HABA/Avidin Solution: Prepare a solution of avidin and HABA in a suitable buffer (e.g., PBS pH 7.2) according to a commercial kit's instructions.
-
Biotin Standards: Prepare a series of biotin standards ranging from 1 to 20 nmol.
-
Sample Preparation: Dissolve the this compound conjugate in the same buffer to a concentration that falls within the standard curve range.
-
-
Assay Procedure :
-
Pipette 90 µL of the HABA/Avidin solution into microplate wells.
-
Add 10 µL of the biotin standards or the conjugate sample to the wells.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 500 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the biotin-containing samples/standards from the absorbance of a blank (HABA/Avidin solution only).
-
Plot the change in absorbance (ΔA₅₀₀) versus the amount of biotin for the standards to generate a standard curve.
-
Use the standard curve to determine the amount of biotin in the conjugate sample.
-
Data Presentation
| Sample | Concentration | ΔA₅₀₀ | Calculated Biotin (nmol) |
| Standard 1 | 1 nmol | 0.052 | 1 |
| Standard 2 | 5 nmol | 0.255 | 5 |
| Standard 3 | 10 nmol | 0.510 | 10 |
| Standard 4 | 20 nmol | 0.980 | 20 |
| Conjugate Sample | 1 mg/mL | 0.485 | 9.5 |
Workflow Diagram
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound conjugates. By combining HPLC for purity assessment, mass spectrometry for identity confirmation, NMR for structural elucidation, and a HABA assay for biotin quantification, researchers can ensure the quality and reliability of their biotinylated reagents for downstream applications.
References
- 1. High-performance liquid chromatography of biotin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Biotin Binding Assay Protocol | Rockland [rockland.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for PROTAC Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The linker's main role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1]
The length of the linker is a crucial factor determining the efficacy of a PROTAC.[1][2] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4] Conversely, if the linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitination, leading to an unstable ternary complex.[1][4] Therefore, optimizing linker length is a critical step in developing a potent PROTAC.[1]
Q2: Is there a universal optimal linker length for all PROTACs?
No, there is no universal optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair.[5] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[2][5] For some systems, a minimum linker length is required to observe any degradation. For instance, one study targeting TBK1 found no degradation with linkers shorter than 12 atoms.[2][5] It is essential to experimentally screen a range of linker lengths to determine the optimum for a specific system.[5]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
Linker composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][5] For example, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility and biocompatibility.[1][3][5] More rigid structures, such as those containing piperazine (B1678402) or phenyl groups, can enhance conformational stability.[5] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the degradation efficiency.[1]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][5] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1][5]
Troubleshooting Guide
Issue 1: My PROTAC shows weak or no degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[1][5]
| Potential Cause | Troubleshooting Step |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[1] Synthesize a library of PROTACs with varying linker lengths to identify the optimal one.[1] |
| Inefficient Ternary Complex Formation | The linker may not be promoting positive cooperativity. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex formation and stability.[5] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible.[1][6] Redesign the linker to alter the relative orientation of the two proteins.[1] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][5] Modify the linker to improve properties like solubility (e.g., by incorporating PEG units) and cell permeability.[5] |
| Suboptimal Linker Attachment Points | The position where the linker is connected to the warhead and the E3 ligase ligand is crucial.[5] Re-evaluate attachment points and synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[5] |
Issue 2: I am observing a significant "hook effect" with my PROTAC.
A pronounced hook effect can limit the therapeutic window of a PROTAC.
| Potential Cause | Troubleshooting Step |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1] Perform a wide dose-response experiment to confirm the hook effect.[5] |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation.[1] Systematically vary the linker length and composition to enhance ternary complex cooperativity.[5] A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[5] |
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Effect of Linker Length on ERα Degradation
| Linker Length (atoms) | % ERα Degradation |
| 12 | ~40% |
| 16 | >80% |
| 20 | ~50% |
| Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1] |
Table 2: Effect of Linker Length on p38α Degradation
| Linker Length (atoms) | DC50 (nM) |
| 13 | >1000 |
| 15 | ~100 |
| 17 | ~120 |
| 19 | >1000 |
| For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1] |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[7] Normalize the target protein signal to the loading control.[7]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to verify the formation of the Target-PROTAC-E3 ligase ternary complex within the cell.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[7]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C.[7] Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[7]
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[7]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins.[7] An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[7]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics of binary and ternary complex formation.[1]
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[1]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[1]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Biotin-C5-amino-C5-amino Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of molecules using biotin (B1667282) with a C5-amino-C5-amino linker, particularly focusing on resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in biotin-C5-amino-C5-amino conjugation?
Low yield in this compound conjugation can stem from several factors throughout the experimental workflow. The most common issues include:
-
Inefficient Biotinylation: The target molecule may not be adequately labeled with the biotin linker.[1]
-
Suboptimal Reaction Conditions: The pH, buffer composition, temperature, or reaction time may not be optimal for the conjugation chemistry.[2][3]
-
Poor Reagent Quality: The biotinylation reagent or the target molecule may be degraded, hydrolyzed, or contain inhibitors.[1][4]
-
Issues with Purification: The desired conjugate may be lost during purification steps aimed at removing excess biotin.[3][5]
-
Precipitation of Conjugate: Over-biotinylation can lead to precipitation and loss of the target molecule.[2][4]
Q2: What is the optimal pH for conjugating a biotin-NHS ester to a primary amine?
The reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is most efficient at a pH between 7.2 and 8.5.[1][2] Below pH 7.0, the amine is protonated and less reactive, while above pH 9.0, the NHS ester is prone to rapid hydrolysis.[2][6]
Q3: What types of buffers should be avoided in the conjugation reaction?
Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the biotin-NHS ester, thereby quenching the reaction and reducing the yield.[1][2][6][7] It is also advisable to avoid buffers containing carboxylates like acetate (B1210297) or citrate (B86180) if using carbodiimide (B86325) chemistry (EDC).[6][8]
Q4: How can I confirm that my protein or molecule has been successfully biotinylated?
The success and extent of biotinylation can be confirmed using several methods, including:
-
HABA Assay: A colorimetric assay to quantify the amount of biotin incorporated.
-
SDS-PAGE Gel Shift Assay: Biotinylated proteins will have a slightly higher molecular weight, which can sometimes be visualized as a shift on an SDS-PAGE gel.
-
Western Blot: Using a streptavidin-HRP conjugate to detect the biotinylated molecule.
-
Mass Spectrometry: To confirm the mass increase corresponding to the addition of the biotin linker.
Q5: My biotinylated protein has precipitated out of solution. What could be the cause?
Precipitation is a common sign of over-biotinylation.[2][9] Attaching too many hydrophobic biotin molecules can alter the protein's tertiary structure, leading to aggregation and precipitation. To resolve this, you can try reducing the molar excess of the biotin reagent used in the conjugation reaction.[2]
Troubleshooting Guide for Low Conjugation Yield
This guide provides a systematic approach to identifying and resolving the root causes of low yield in your this compound conjugation experiments.
Problem 1: Low or No Biotinylation
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| Buffer contains interfering primary amines (e.g., Tris, Glycine) | Perform buffer exchange into an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer (pH 7.2-8.5).[1][2][7] |
| Incorrect reaction pH | Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5 for NHS-ester chemistry.[2] |
| Hydrolyzed Biotin-NHS ester reagent | Use fresh, high-quality biotinylation reagents.[1] NHS-esters are moisture-sensitive; store them in a desiccated environment and equilibrate the vial to room temperature before opening.[2][4][10] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7][11][12] |
| Insufficient molar ratio of biotin reagent | Increase the molar excess of the biotin reagent. A common starting point is a 10-20 fold molar excess of biotin reagent over the target molecule, but this may require optimization.[1][12][13] |
| Low concentration of the target molecule | For proteins, concentrations below 1-2 mg/mL may result in poor modification.[2][9][12] If possible, concentrate your target molecule before conjugation. |
| Steric hindrance of the target amine group | The C5-amino-C5-amino linker is designed to reduce steric hindrance. However, if the target amine is in a sterically hindered location, consider using a linker with a longer spacer arm (e.g., a PEG linker).[1][10] |
Problem 2: Loss of Product During Purification
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| Inefficient removal of excess biotin | Incomplete removal of unreacted biotin can interfere with downstream applications and assays.[10] Use appropriate purification methods such as dialysis or size-exclusion chromatography (desalting columns).[7][13] Ensure a sufficient number of buffer changes or an adequate column bed volume. |
| Precipitation of the conjugate | Over-biotinylation can cause the product to precipitate.[2][4] Reduce the molar ratio of the biotin reagent to the target molecule in the conjugation step.[2] |
| Loss of conjugate on purification column | Ensure the molecular weight cutoff of your desalting column or dialysis membrane is appropriate to retain your target molecule.[4] |
Problem 3: Inconsistent Results Between Batches
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| Variable degree of labeling | Standardize all reaction parameters including concentrations, volumes, reaction time, and temperature.[5] Quantify the degree of biotinylation for each batch to ensure consistency.[2] |
| Batch-to-batch variation in reagents | Use reagents from the same lot number if possible. Qualify new batches of reagents before use in critical experiments. |
| Incomplete reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. You can test extending the reaction time to see if the yield improves.[5] |
Experimental Protocols
General Protocol for Biotinylating a Protein with a Biotin-NHS Ester
This protocol provides a general guideline for the biotinylation of a protein containing primary amines. The optimal conditions may need to be determined experimentally for each specific application.
Materials:
-
Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Protein: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[12]
-
Preparation of Biotin Stock Solution: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the biotin stock solution to the protein solution.[13]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% of the total reaction volume to avoid denaturation of the protein.[7][13]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[12]
-
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[7][13]
-
Purification of the Biotinylated Conjugate: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[7][13] This step is crucial to avoid interference from free biotin in downstream applications.
-
Storage: Store the purified biotinylated protein under conditions that are optimal for the non-biotinylated protein.
Visualizations
Experimental Workflow for Biotinylation
Caption: A typical workflow for protein biotinylation.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low biotinylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mitigating the Hook Effect with Biotin-C5-amino-C5-amino PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the hook effect in experiments involving Proteolysis-Targeting Chimeras (PROTACs), with a focus on those utilizing Biotin-C5-amino-C5-amino linkers.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Hook Effect
Q1: What is the 'hook effect' in PROTAC experiments?
The 'hook effect' is a phenomenon observed in PROTAC dose-response experiments where the efficacy of the PROTAC, measured by the extent of target protein degradation, decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of a typical sigmoidal curve.[2] Identifying the optimal concentration for maximum degradation (DCmax) is crucial, as simply increasing the dose can paradoxically reduce the desired effect.[3]
Q2: What is the molecular mechanism behind the hook effect?
The hook effect arises from the fundamental mechanism of PROTACs, which require the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) to function.[4][5] At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase. However, at excessive concentrations, the PROTAC is more likely to form two separate, non-productive binary complexes:
-
Target Protein-PROTAC
-
PROTAC-E3 Ligase
The formation of these inactive binary complexes sequesters the target protein and the E3 ligase, preventing the assembly of the productive ternary complex required for ubiquitination and subsequent degradation.[1][6][7]
Q3: How does positive cooperativity help mitigate the hook effect?
Cooperativity (alpha, α) in this context refers to the influence that the binding of the first protein (e.g., the E3 ligase) to the PROTAC has on the binding of the second protein (the target).
-
Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 Ligase) increases the binding affinity for the second protein (Target). This is highly desirable as it stabilizes the ternary complex over the binary ones, which can reduce the hook effect.[7][8][9]
-
Negative Cooperativity (α < 1): The formation of a binary complex decreases the binding affinity for the second protein, destabilizing the ternary complex.
-
No Cooperativity (α = 1): The binding events are independent.
By designing PROTACs that promote positive cooperativity, researchers can favor the formation of the productive ternary complex even at higher concentrations, thus mitigating the hook effect.[10][11]
Q4: What is the role of the "this compound" linker in this context?
The "this compound" is an alkyl chain-based PROTAC linker.[12][13] The linker's role is critical as its length, flexibility, and chemical composition directly influence the formation and stability of the ternary complex.[8][14]
-
Structure and Flexibility: The C5-amino-C5-amino portion provides a flexible alkyl chain that connects the target-binding warhead and the E3 ligase ligand. Its length must be optimized to allow the two proteins to come together in a productive orientation for ubiquitination.
-
Biotin (B1667282) Moiety: The biotin group is often incorporated for experimental purposes, such as affinity purification of the PROTAC, pull-down assays to confirm target engagement, or for use in certain detection assays (e.g., with streptavidin-conjugated probes). While useful experimentally, it adds to the molecule's size and can influence its physicochemical properties, including solubility and cell permeability.[15][16]
If a hook effect is observed with a PROTAC containing this linker, it may indicate that the linker's length or conformation is not optimal for promoting a stable and cooperative ternary complex.
Section 2: Troubleshooting Guides
Problem 1: My dose-response curve shows a 'hook'. Degradation is strong at intermediate concentrations but weak at high concentrations.
-
Diagnosis: This is the classic presentation of the hook effect.[2]
-
Immediate Action: The primary solution is to perform a more detailed dose-response curve with a wider range of concentrations, especially in the lower nanomolar to micromolar range. This will allow you to accurately determine the optimal concentration (DCmax) and the concentration at which 50% of the maximum degradation occurs (DC50).
-
Long-Term Solutions:
-
Assess Cooperativity: Use biophysical assays like TR-FRET, SPR, or ITC to measure the cooperativity of ternary complex formation.[7][10] This will provide insight into the stability of the ternary complex versus the binary complexes.
-
Optimize the Linker: Synthesize and test new PROTACs with varied linker lengths and compositions. The "this compound" linker can be shortened or lengthened to alter the geometry of the ternary complex, which may enhance cooperativity and reduce the hook effect.[14]
-
Problem 2: I am not observing any target degradation at any tested concentration.
-
Diagnosis: This indicates a fundamental issue with the PROTAC's mechanism of action, compound properties, or the experimental system.
-
Troubleshooting Steps: Follow a systematic workflow to identify the point of failure.
Caption: Troubleshooting workflow for lack of PROTAC-induced degradation.
Problem 3: My target degradation is incomplete or weak (Low Dmax).
-
Diagnosis: The PROTAC is active but suboptimal. This could be due to poor ternary complex formation, low stability of the complex, or rapid synthesis of the target protein.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine if degradation is slow and requires longer incubation.[17]
-
Improve Ternary Complex Stability: As with the hook effect, linker optimization is key. A different linker may promote a more stable and cooperative ternary complex, leading to more efficient ubiquitination and a higher Dmax.[10]
-
Check for Off-Target Effects: Use an inactive control PROTAC (one that cannot bind the E3 ligase or the target) to ensure the observed effects are specific.[18]
-
Evaluate Ubiquitination: Confirm that the PROTAC is inducing ubiquitination of the target protein. This can be done by immunoprecipitating the target and then performing a Western blot with an anti-ubiquitin antibody.[19]
-
Section 3: Key Experimental Protocols
Protocol 1: Generating a Dose-Response Curve by Western Blot
This protocol outlines the key steps to generate a dose-response curve and identify a potential hook effect.[7]
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in a logarithmic growth phase and will not be over-confluent at the end of the experiment. Allow them to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of your PROTAC. A wide concentration range is critical (e.g., 0.1 nM to 10 µM). Treat the cells with the different concentrations and a vehicle control (e.g., DMSO) for a fixed time (e.g., 16 or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal.
-
Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control for each sample. Plot the normalized protein levels against the log of the PROTAC concentration.
Protocol 2: Assessing Ternary Complex Formation with TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to quantify ternary complex formation.
-
Reagents:
-
Purified, tagged target protein (e.g., His-tagged).
-
Purified, tagged E3 ligase (e.g., GST-tagged).
-
TR-FRET donor fluorophore-conjugated antibody (e.g., anti-His-Terbium).
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., anti-GST-d2).
-
Your PROTAC at various concentrations.
-
-
Procedure:
-
In a microplate, combine the target protein, E3 ligase, and the two antibodies.
-
Add the PROTAC at a range of concentrations.
-
Incubate to allow complex formation to reach equilibrium.
-
Read the plate on a TR-FRET-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
-
Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex, as the donor and acceptor are brought into proximity by the PROTAC. Plot the TR-FRET ratio against PROTAC concentration to determine the concentration that promotes maximal complex formation.
Section 4: Data Presentation & Interpretation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting the Hook Effect
| PROTAC Conc. (nM) | Log [PROTAC] | Normalized Target Protein Level (%) |
| 0 (Vehicle) | - | 100 |
| 1 | 0 | 85 |
| 10 | 1 | 40 |
| 50 | 1.7 | 15 |
| 100 | 2 | 10 (DCmax) |
| 500 | 2.7 | 35 |
| 1000 | 3 | 60 |
| 5000 | 3.7 | 80 |
This table illustrates a typical dataset where maximum degradation (DCmax) occurs at 100 nM, with reduced degradation at higher concentrations, confirming a hook effect.
Table 2: Interpreting Cooperativity Factor (α) in Ternary Complex Assays
| Cooperativity Factor (α) | Interpretation | Implication for Hook Effect |
| α > 5 | Strong Positive Cooperativity | Ternary complex is highly stable. Hook effect is likely to be minimal. |
| 1 < α ≤ 5 | Positive Cooperativity | Ternary complex is favored over binary complexes. Hook effect may be present but less pronounced. |
| α = 1 | No Cooperativity | Binary and ternary complex formation are independent. Hook effect is likely. |
| α < 1 | Negative Cooperativity | Ternary complex is unstable. Degradation is likely to be poor, and the hook effect will be severe. |
Mandatory Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: The formation of inactive binary complexes causes the hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. marinbio.com [marinbio.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cooperative binding mitigates the high-dose hook effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chemscene.com [chemscene.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
stability issues with Biotin-C5-amino-C5-amino in solution
Welcome to the Technical Support Center for Biotin-C5-amino-C5-amino. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a biotinylation reagent featuring a 12-atom spacer arm composed of two C5 alkyl chains connected by an amino group, with a terminal amino group for conjugation. It is classified as an alkyl chain-based PROTAC (PROteolysis TArgeting Chimera) linker and can be used in their synthesis.[1] The terminal primary amine allows for its conjugation to various molecules.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid compound, a temperature of -20°C is recommended to ensure stability.[2] Once dissolved in a solvent, it is best to prepare fresh solutions for immediate use. If short-term storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C for up to a month or at -80°C for longer periods to minimize freeze-thaw cycles.[2] It is crucial to use anhydrous solvents like DMSO or DMF for preparing stock solutions to prevent hydrolysis.[2]
Q3: How does pH affect the stability and reactivity of this compound in solution?
A3: The stability and reactivity of the terminal primary amine of this compound are pH-dependent. At neutral to slightly basic pH (7-9), the amine group is deprotonated and readily available for conjugation with electrophiles like NHS esters.[2] At acidic pH, the amine group will be protonated (NH3+), which can reduce its nucleophilicity and reactivity. Extreme pH conditions should be avoided during long-term storage as they can potentially lead to the hydrolysis of amide bonds within the linker structure.[2]
Q4: Which solvents are suitable for dissolving this compound?
A4: this compound is expected to be soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Due to the alkyl chains, its solubility in aqueous buffers may be limited. It is advisable to first dissolve the compound in an anhydrous organic solvent to prepare a concentrated stock solution and then dilute it into the desired aqueous reaction buffer.
Q5: Is this compound sensitive to light?
A5: While there is no specific data on the photosensitivity of this particular molecule, it is a general best practice to store all reactive chemical compounds, including biotinylation reagents, protected from light to minimize the risk of potential photodegradation.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in your experiments.
Low Biotinylation Efficiency
Problem: Low or no incorporation of the biotin (B1667282) linker onto the target molecule.
| Potential Cause | Recommended Solution |
| Degraded this compound | Ensure the reagent has been stored correctly at -20°C in a desiccated environment.[2] If degradation is suspected, use a fresh vial of the reagent. Avoid repeated freeze-thaw cycles of stock solutions.[2] |
| Incorrect Buffer Composition | Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with your crosslinker.[2] Use an amine-free buffer like phosphate-buffered saline (PBS) or borate (B1201080) buffer at a pH between 7.2 and 8.5. |
| Suboptimal pH of Reaction | The primary amine of the linker is most reactive at a pH above its pKa, typically in the range of 7.2 to 8.5 for conjugation to NHS esters. If the pH is too low, the amine will be protonated and less nucleophilic. |
| Presence of Contaminants in Target Molecule Solution | Other primary amines (e.g., from carrier proteins like BSA or from buffer additives) in your sample can compete with the intended biotinylation reaction. Purify your target molecule to remove these contaminants. |
| Steric Hindrance | The target amine on your molecule of interest may be sterically hindered, preventing efficient conjugation. Consider using a linker with a longer spacer arm if this is suspected. |
Inconsistent Biotinylation Results
Problem: High variability in biotinylation efficiency between experiments.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure that anhydrous solvents are used for preparing stock solutions.[2] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. |
| Inaccurate Reagent Concentration | Prepare fresh stock solutions before each experiment to ensure accurate concentrations. The stability of the reagent in solution can decrease over time. |
| Variability in Reaction Conditions | Maintain consistent reaction parameters such as pH, temperature, and incubation time across all experiments. |
Precipitation of Conjugate
Problem: The biotinylated molecule precipitates out of solution during or after the reaction.
| Potential Cause | Recommended Solution |
| Hydrophobicity of the Linker | The long alkyl chains of the C5 linkers can increase the hydrophobicity of the resulting conjugate, leading to aggregation and precipitation. |
| High Degree of Biotinylation | Over-labeling of the target molecule can alter its physicochemical properties and lead to insolubility. Reduce the molar excess of the biotinylation reagent in the reaction. |
| Solvent Concentration | If using an organic co-solvent to dissolve the linker, ensure its final concentration in the reaction mixture is low (typically <10% v/v) to avoid denaturing the target biomolecule. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general method to evaluate the stability of this compound under specific buffer conditions over time.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Desired aqueous buffers (e.g., PBS at pH 7.4, Carbonate-Bicarbonate buffer at pH 9.0)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Test Solutions: Dilute the stock solution into the desired aqueous buffers to a final concentration of 1 mM. Prepare separate solutions for each buffer and temperature condition to be tested.
-
Incubation: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each test solution.
-
HPLC Analysis: Immediately analyze the aliquots by HPLC. Monitor the peak corresponding to the intact this compound.
-
Data Analysis: Quantify the peak area of the intact linker at each time point. Calculate the percentage of remaining linker relative to the 0-hour time point to determine the degradation rate.
Protocol: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated sample
-
Unmodified (control) sample
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Sample Measurement: Add a known amount of your biotinylated sample to the HABA/Avidin solution. The biotin in your sample will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
Control Measurement: Perform the same measurement with your unmodified control sample to account for any background absorbance.
-
Calculation: The change in absorbance is proportional to the amount of biotin in your sample. Use a standard curve of known biotin concentrations to quantify the molar ratio of biotin to your molecule.
Visualizations
References
Technical Support Center: Synthesis and Application of PROTACs with Hydrophobic Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) featuring hydrophobic linkers.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of the Synthesized PROTAC
Question: My synthesized PROTAC with a hydrophobic linker has very low solubility in aqueous buffers, making downstream assays difficult. What can I do?
Answer: Poor aqueous solubility is a common challenge with PROTACs containing hydrophobic linkers, such as long alkyl chains. This is due to the increased lipophilicity of the molecule. Here are several troubleshooting strategies:
-
Formulation Development:
-
Co-solvents: Experiment with the use of co-solvents such as DMSO, DMF, or ethanol (B145695) in your aqueous buffers. Start with a small percentage (e.g., 1-5%) and gradually increase, while monitoring for any potential effects on your assay.
-
Surfactants: The addition of non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help to solubilize hydrophobic compounds.
-
Cyclodextrins: Encapsulation of the hydrophobic PROTAC within cyclodextrins can enhance its aqueous solubility.
-
-
Linker Modification:
-
Incorporate Polar Moieties: If formulation adjustments are insufficient, consider re-synthesizing the PROTAC with a modified linker that incorporates some polar functional groups. This can be achieved by introducing ether linkages (PEG-like units), amides, or heterocyclic scaffolds like piperazine (B1678402) or piperidine (B6355638) into the linker structure. This will help to balance the overall hydrophobicity of the molecule.
-
Shorten the Linker: In some cases, a shorter hydrophobic linker may provide sufficient spatial orientation for ternary complex formation while having a lesser impact on solubility.
-
-
Prodrug Strategy: A prodrug approach can be employed to mask hydrophobic groups with more soluble moieties that are cleaved intracellularly to release the active PROTAC.
Issue 2: Low Cell Permeability and Poor Cellular Activity
Question: My PROTAC with a hydrophobic linker shows good biochemical activity but has poor cellular efficacy. I suspect low cell permeability. How can I address this?
Answer: Counterintuitively, highly hydrophobic linkers can sometimes lead to poor cell permeability. This can be due to the PROTAC adopting an extended, polar conformation in the nonpolar lipid bilayer, which hinders its passage across the cell membrane. In aqueous environments, these same PROTACs may adopt a folded conformation due to hydrophobic collapse.
-
Linker Optimization:
-
Balance Hydrophilicity and Lipophilicity: The key is to strike a balance. Introducing some polar groups, such as PEG units, into the linker can lead to conformations that have similar shapes and polarities in both aqueous and nonpolar environments, which has been shown to improve cell permeability.
-
Rigidify the Linker: Incorporating rigid elements like aromatic rings or cycloalkanes into the linker can reduce its conformational flexibility. This can pre-organize the PROTAC into a conformation that is more amenable to cell permeation.
-
-
Permeability Assays:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This in vitro assay can provide a quick assessment of a compound's passive permeability.
-
Cell-Based Permeability Assays: Using cell monolayers (e.g., Caco-2) can provide more biologically relevant permeability data.
-
-
Reduce Molecular Weight: If possible, consider using smaller ligands for the target protein or E3 ligase to reduce the overall molecular weight of the PROTAC, which can improve permeability.
Frequently Asked Questions (FAQs)
Q1: What is the ideal level of hydrophobicity for a PROTAC linker?
A1: There is no single ideal level of hydrophobicity. The optimal hydrophilic-lipophilic balance (HLB) is highly dependent on the specific target protein, E3 ligase, and the overall structure of the PROTAC. The goal is to design a linker that facilitates the formation of a stable ternary complex while maintaining sufficient solubility and cell permeability. A combination of hydrophobic and hydrophilic moieties within the linker is often the most effective approach.
Q2: How does a hydrophobic linker affect the stability of the ternary complex?
A2: The linker's composition, including its hydrophobicity, plays a crucial role in the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). A hydrophobic linker can engage in favorable hydrophobic interactions with nonpolar patches on the surfaces of the target protein and E3 ligase, thereby stabilizing the complex. However, excessive hydrophobicity can also lead to non-specific binding and aggregation.
Q3: Can I use "click chemistry" to synthesize PROTACs with hydrophobic linkers?
A3: Yes, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a very efficient method for synthesizing PROTACs. You can readily synthesize linker precursors with terminal azide (B81097) and alkyne groups, where the internal structure of the linker is hydrophobic. This approach allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions for structure-activity relationship (SAR) studies.
Q4: What analytical techniques are best for characterizing my hydrophobic PROTAC?
A4: Due to their often-poor solubility and potential for aggregation, a multi-pronged analytical approach is recommended:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure. For poorly soluble compounds, you may need to use deuterated organic solvents like DMSO-d6 or methanol-d4.
-
Mass Spectrometry (MS): To confirm the molecular weight. Techniques like electrospray ionization (ESI) are standard.
-
HPLC (High-Performance Liquid Chromatography): To assess purity. You may need to optimize the mobile phase, often using a higher percentage of organic solvent, to achieve good peak shape and prevent adsorption to the column.
-
Dynamic Light Scattering (DLS): To detect potential aggregation of the PROTAC in solution.
Data Summary
The following table summarizes a comparison between two VHL PROTACs that differ only in their linker composition, highlighting the impact of a hydrophobic alkyl linker versus a more hydrophilic PEG linker on cell permeability.
| Property | PROTAC 1 (Alkyl Linker) | PROTAC 2 (PEG Linker) | Reference |
| Linker Type | Hydrophobic (Alkyl Chain) | More Hydrophilic (PEG Chain) | |
| Permeability (PAMPA) | Low | ~1000x higher than PROTAC 1 | |
| Cellular Permeability | Low (22-fold less than PROTAC 2) | High | |
| Conformation in Nonpolar Media | Extended and Polar | Similar to polar media | |
| Conformation in Polar Media | Folded and Less Polar | Similar to nonpolar media |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of a PROTAC.
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 100 µM. If solubility is an issue, a small percentage of DMSO (e.g., up to 5%) can be used.
-
Add 200 µL of the PROTAC solution to each well of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
The acceptor plate has a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a biological membrane.
-
Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
-
Assay Assembly and Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's wells makes contact with the buffer in the acceptor plate through the lipid-coated membrane.
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: 1D Proton NMR Spectroscopy for Structural Confirmation
This protocol outlines the basic steps for acquiring a 1D proton NMR spectrum of a synthesized PROTAC.
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the purified PROTAC.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp spectral lines.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-64 for a sufficient signal-to-noise ratio), spectral width, and relaxation delay.
-
Acquire the 1D proton NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the residual solvent peak.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm that the obtained spectrum is consistent with the expected structure of the synthesized PROTAC.
-
Visualizations
Caption: Conformational behavior of PROTACs with different linkers.
Technical Support Center: Enhancing Cell Permeability of Biotin-C5-amino-C5-amino PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs) featuring a Biotin-C5-amino-C5-amino linker. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound containing PROTAC shows potent target binding in biochemical assays but has low activity in cell-based assays. Is this likely a permeability issue?
A1: Yes, a significant drop in potency between biochemical and cellular assays is a strong indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight and large polar surface area, often face challenges in crossing the cell membrane to reach their intracellular targets.[][3][4][5] The this compound linker, while providing a long and flexible connection, contributes to these less-than-ideal physicochemical properties. The presence of biotin (B1667282) and two secondary amine groups can increase the polar surface area and the number of hydrogen bond donors/acceptors, potentially hindering passive diffusion across the lipid bilayer of the cell membrane.[]
Q2: What are the specific features of the this compound linker that might negatively impact cell permeability?
A2: The key features of this linker that can present challenges for cell permeability are:
-
Biotin Moiety: While useful for experimental purposes such as pull-down assays, biotin is a polar molecule that increases the overall polarity and size of the PROTAC.
-
Dual C5 Alkyl Chains: While alkyl chains can increase lipophilicity, which is generally favorable for membrane permeability, the overall length of the linker contributes to a high molecular weight.[]
-
Secondary Amine Groups: The two amino groups in the linker are basic and can be protonated at physiological pH. This positive charge significantly reduces the ability of the PROTAC to passively diffuse across the nonpolar cell membrane. Even if partially protonated, the presence of these groups increases the topological polar surface area (TPSA).
Q3: How can I experimentally determine the cell permeability of my PROTAC?
A3: There are several established assays to quantify cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a good first-pass assessment of a compound's ability to cross the cell membrane without the influence of active transporters.[1]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides information on both passive permeability and the involvement of active transport mechanisms (efflux and uptake).[] An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[1]
Troubleshooting Guides
Problem 1: Low Permeability Observed in PAMPA Assay
If your this compound PROTAC exhibits low permeability in a PAMPA assay, this points towards issues with passive diffusion. Here are some strategies to consider:
Troubleshooting Steps:
-
Linker Modification:
-
Reduce Polarity: Consider replacing the secondary amines with amides or other less basic functional groups to reduce the TPSA and the potential for protonation.
-
Shorten the Linker: Synthesize analogs with shorter alkyl chains (e.g., C3-amino-C3-amino) to decrease the molecular weight. However, be mindful that linker length is critical for efficient ternary complex formation.[6][7]
-
Introduce Rigidity: Replacing flexible alkyl chains with more rigid structures like piperazine (B1678402) or piperidine (B6355638) can sometimes pre-organize the PROTAC into a more permeability-favored conformation.[8][9]
-
-
"Chameleon Effect" Enhancement:
-
Promote the formation of intramolecular hydrogen bonds that can shield polar groups in a nonpolar environment, effectively reducing the TPSA of the molecule as it partitions into the cell membrane. This can be achieved by strategic placement of hydrogen bond donors and acceptors.
-
Problem 2: High Efflux Ratio Observed in Caco-2 Assay
A high efflux ratio indicates that your PROTAC is being actively pumped out of the cells by efflux transporters like P-glycoprotein (P-gp).
Troubleshooting Steps:
-
Structural Modifications to Evade Efflux:
-
Masking Polar Groups: Modify the structure to shield the polar groups recognized by efflux transporters.
-
Altering Lipophilicity: While counterintuitive, sometimes slightly increasing the hydrophilicity can reduce recognition by certain efflux pumps.
-
Co-administration with an Efflux Inhibitor: In an experimental setting, using a known efflux pump inhibitor can confirm if your PROTAC is a substrate and help to understand its intrinsic permeability.
-
Data Presentation
Table 1: Comparison of Common PROTAC Linker Types and Their General Impact on Permeability
| Linker Type | Key Physicochemical Properties | General Impact on Permeability | Considerations |
| Alkyl Chains | Increased lipophilicity, lower TPSA compared to PEG. | Can improve passive diffusion.[] | May decrease aqueous solubility. |
| PEG Chains | Increased hydrophilicity, higher TPSA. | Generally, lower passive permeability. | Can improve solubility and reduce non-specific binding. |
| Amine-Containing | Can be protonated at physiological pH, increasing polarity. | Can decrease passive diffusion if protonated. | May improve aqueous solubility. |
| Rigid (e.g., Piperazine) | Constrains the conformation of the PROTAC. | Can improve permeability by favoring a more compact conformation.[8][9] | May negatively impact ternary complex formation if not optimized. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.[1]
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer.[1]
-
-
Assay Assembly and Incubation:
-
Carefully place the acceptor plate on top of the donor plate, ensuring the lipid-coated filters are in contact with the PROTAC solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the filter.
-
t is the incubation time.
-
C_A(t) is the concentration of the PROTAC in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
-
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate both passive and active transport of a PROTAC across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.[]
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.[1]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber at different time points.[1]
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction to assess active efflux. Add the PROTAC solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp) and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B).[1]
-
Visualizations
Caption: Troubleshooting workflow for poor PROTAC cell permeability.
Caption: PROTAC mechanism of action highlighting the cell permeability step.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biotin-C4-amide-C5-NH2, 151294-96-1 | BroadPharm [broadpharm.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
Technical Support Center: Linker Optimization for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing linker design in ternary complex formation, with a primary focus on Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses common issues encountered during PROTAC development and provides systematic approaches to diagnose and resolve them, with a specific emphasis on the role of the linker.
Issue 1: PROTAC fails to degrade the target protein or shows low efficacy (High DC₅₀, Low Dₘₐₓ).
This is one of the most common challenges in PROTAC development. A systematic evaluation of the PROTAC's properties and its interaction with the target protein and E3 ligase is necessary.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Ternary Complex Formation | The linker may not be optimal for facilitating a stable and productive ternary complex.[1] Solution: Systematically modify the linker's length, rigidity, and composition. For instance, screen a library of linkers with varying lengths (e.g., different numbers of PEG units or alkyl chain lengths) to identify the optimal distance for bringing the target and E3 ligase together.[1] Experiment with more rigid linkers (containing rings like piperazine) or more flexible linkers (long alkyl chains) to orient the proteins correctly.[2] |
| Poor Cell Permeability | PROTACs are often large molecules that may not efficiently cross the cell membrane to reach their intracellular target.[3] Solution: Modify the linker to improve the physicochemical properties of the PROTAC. Reducing the number of hydrogen bond donors and acceptors or incorporating motifs that favor cell uptake can enhance permeability.[2] Prodrug strategies can also be employed to mask polar groups. |
| Suboptimal Linker Attachment Points | The points at which the linker connects to the target-binding warhead and the E3 ligase ligand are critical for maintaining their binding affinities and for the proper orientation of the ternary complex.[3] Solution: If possible, synthesize and test PROTACs with the linker attached to different solvent-exposed positions on the warhead and E3 ligase ligand. Computational modeling can help predict favorable attachment points. |
| Lack of Target or E3 Ligase Engagement | The PROTAC may not be binding to its intended targets within the cell. Solution: Confirm target engagement using cellular assays like the Cellular Thermal Shift Assay (CETSA).[4] This assay can verify that the PROTAC is binding to the target protein in a cellular context. |
Issue 2: The "Hook Effect" is observed, leading to reduced degradation at high PROTAC concentrations.
The hook effect occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex, thus reducing degradation efficiency.[3]
| Potential Cause | Troubleshooting Steps & Solutions |
| Low Cooperativity in Ternary Complex Formation | The formation of one binary complex does not favor the binding of the other protein partner. Solution: Optimize the linker to enhance positive cooperativity. A well-designed linker can pre-organize the warhead and E3 ligase ligand for more efficient ternary complex formation.[3] |
| High PROTAC Concentrations | The assay is being run at concentrations that promote binary complex formation. Solution: Perform dose-response experiments over a wide range of concentrations to fully characterize the degradation profile and identify the optimal concentration range. A clear bell-shaped curve in the dose-response plot is indicative of the hook effect.[3] |
Issue 3: Off-target effects are observed.
The PROTAC may be degrading proteins other than the intended target, leading to unwanted cellular effects.
| Potential Cause | Troubleshooting Steps & Solutions |
| Non-selective Target-Binding Warhead | The warhead may have affinity for other proteins with similar binding pockets. Solution: If possible, use a more selective warhead for the protein of interest. |
| Linker-Induced Off-Target Interactions | The linker itself can influence the conformation of the ternary complex and present other proteins for ubiquitination. Solution: Systematically vary the linker's length and composition. This can alter the geometry of the ternary complex and improve selectivity. |
| Choice of E3 Ligase | Different E3 ligases have different substrate specificities and may be more prone to off-target effects in certain cellular contexts. Solution: Consider using a different E3 ligase ligand in your PROTAC design. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[3] However, most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[3] For some systems, a minimum linker length is required to observe any degradation. For example, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[3] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[3]
Q2: Should I use a flexible or a rigid linker?
A2: The choice between a flexible (e.g., PEG or alkyl chains) and a rigid (e.g., containing cyclic structures) linker depends on the specific structural requirements of the ternary complex. Flexible linkers can allow for more conformational sampling to find a productive binding mode, while rigid linkers can pre-organize the PROTAC into an active conformation, potentially increasing potency and reducing the entropic penalty of binding.[5] A common strategy is to start with a flexible linker to establish a proof-of-concept and then explore more rigid linkers to optimize potency and other drug-like properties.
Q3: How does the linker composition affect PROTAC properties?
A3: The chemical composition of the linker significantly impacts a PROTAC's physicochemical properties. For example, polyethylene (B3416737) glycol (PEG) linkers are often used to improve solubility and cell permeability.[1] Alkyl chains provide flexibility, while incorporating aromatic rings or other rigid structures can enhance stability and influence the conformation of the ternary complex.[2]
Q4: What are the key experimental assays for evaluating linker performance?
A4: A combination of cellular and biophysical assays is essential for comprehensively evaluating linker performance:[3]
-
Western Blotting: This is the primary method to quantify the extent of target protein degradation in cells treated with the PROTAC.[3]
-
Ternary Complex Formation Assays:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data for both binary and ternary complex formation, and allows for the calculation of cooperativity.[6]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on the stability of the ternary complex.[7]
-
NanoBRET/FRET-based assays: These proximity-based assays can be used to measure ternary complex formation in a cellular or in-vitro setting.
-
Q5: What is "cooperativity" and why is it important for PROTACs?
A5: Cooperativity refers to the influence that the binding of one protein (e.g., the target) to the PROTAC has on the binding of the second protein (e.g., the E3 ligase). Positive cooperativity, where the formation of the binary complex enhances the binding of the third partner, is highly desirable as it leads to more stable and efficient ternary complex formation.[6] The linker plays a crucial role in determining the cooperativity of a PROTAC.[3]
Quantitative Data on Linker Optimization
The following tables summarize quantitative data from a comparative study of BRD4-targeting PROTACs with varying PEG linker lengths. These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [1]
| PROTAC Compound | Linker Composition | DC₅₀ (nM)a | Dₘₐₓ (%)b |
| PROTAC-1 | PEG2 | 85 | 75 |
| PROTAC-2 | PEG3 | 25 | 92 |
| PROTAC-3 | PEG4 | 8 | >95 |
| PROTAC-4 | PEG5 | 30 | 90 |
| PROTAC-5 | PEG6 | 70 | 80 |
aDC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC₅₀ value indicates higher potency.[1] bDₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ value indicates greater efficacy.[1]
Table 2: Biophysical Characterization of BRD4-Targeting PROTACs
| PROTAC Compound | Linker Composition | Ternary Complex KD (nM)c | Cooperativity (α)d |
| PROTAC-1 | PEG2 | 55 | 1.5 |
| PROTAC-2 | PEG3 | 15 | 4.2 |
| PROTAC-3 | PEG4 | 5 | 12.5 |
| PROTAC-4 | PEG5 | 20 | 3.8 |
| PROTAC-5 | PEG6 | 45 | 1.8 |
cTernary Complex KD: The dissociation constant for the formation of the BRD4-PROTAC-VHL ternary complex, as measured by SPR. A lower KD value indicates a more stable complex. dCooperativity (α): A measure of the enhancement of binding in the ternary complex compared to the binary interactions. A value greater than 1 indicates positive cooperativity.
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC.
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[1]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol provides a method for measuring the kinetics and affinity of binary and ternary complex formation.[6][8]
-
Objective: To determine the binding affinities (KD) of binary and ternary complexes and to calculate cooperativity (α).
-
Methodology:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated SPR sensor chip.[8]
-
Binary Interaction Analysis (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.
-
Binary Interaction Analysis (PROTAC-Target): In a separate experiment, if feasible, immobilize the target protein and inject the PROTAC to determine the other binary interaction.
-
Ternary Complex Formation: Inject a mixture of a constant, near-saturating concentration of the target protein and a serial dilution of the PROTAC over the immobilized E3 ligase.[6]
-
Data Analysis: Fit the sensorgrams from the binary and ternary binding experiments to appropriate kinetic models to determine the association rates (kₐ), dissociation rates (kₑ), and dissociation constants (KD).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD (binary PROTAC-E3 ligase) / KD (ternary complex).[6]
-
3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
This protocol outlines the use of ITC to determine the thermodynamic parameters of PROTAC binding.[7]
-
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
-
Methodology:
-
Sample Preparation: Prepare purified target protein and E3 ligase in a matched buffer. Dissolve the PROTAC in the same buffer, using a minimal amount of DMSO if necessary (ensure the DMSO concentration is identical in all solutions).[7] Degas all solutions.
-
Binary Titration (PROTAC into Target): Load the target protein into the sample cell and the PROTAC into the injection syringe. Perform a series of injections and measure the heat changes.
-
Binary Titration (PROTAC into E3 Ligase): Load the E3 ligase into the sample cell and the PROTAC into the syringe and repeat the titration.
-
Ternary Titration: To measure ternary complex formation, saturate the PROTAC with one of the protein partners (e.g., by pre-incubating the PROTAC with the target protein) in the syringe and titrate this mixture into the other protein partner in the sample cell.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine KD, n, ΔH, and ΔS.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: A decision tree for PROTAC linker optimization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pelagobio.com [pelagobio.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. aragen.com [aragen.com]
avoiding steric hindrance in PROTAC design with alkyl linkers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in Proteolysis-Targeting Chimera (PROTAC) design, specifically when utilizing alkyl linkers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an alkyl linker in a PROTAC, and why is avoiding steric hindrance critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The alkyl linker's primary function is to bridge the two ligands, positioning the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1][]
Avoiding steric hindrance is paramount because if the linker is too short, it can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3][4] This failure in ternary complex formation is a primary reason for poor degradation efficiency.[5]
Q2: How does the length of an alkyl linker influence steric hindrance and overall PROTAC efficacy?
A2: The length of the alkyl linker is a critical parameter that dictates the efficacy of a PROTAC.[1][]
-
Too Short: A short linker can lead to steric hindrance, physically preventing the simultaneous binding of the target protein and the E3 ligase.[][] This steric clash inhibits the formation of a stable ternary complex, resulting in reduced or no protein degradation.[7]
-
Too Long: Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1][3] This can lead to an unstable ternary complex and decreased degradation efficiency.[] An excessively long linker might also reduce cooperative binding between the proteins.[8]
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1]
Q3: Besides length, what other characteristics of an alkyl linker can contribute to or mitigate steric hindrance?
A3: While length is a primary factor, other characteristics of the alkyl linker are also crucial:
-
Flexibility vs. Rigidity: Simple alkyl chains provide a degree of flexibility.[] However, a more rigid linker can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[5]
-
Attachment Points: The points where the linker connects to the warhead and the E3 ligase ligand (the "exit vectors") are critical.[][3] An inappropriate attachment site can lead to steric clashes, even with an optimal linker length. The choice of attachment site is typically guided by analyzing solvent-exposed areas on the protein-binding ligand interfaces.[][3]
Q4: What is the "hook effect" and how can alkyl linker design help to mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[1][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed, more rigid alkyl linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[1][5]
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC experiments, with a focus on challenges related to alkyl linker-induced steric hindrance.
Problem 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells.
-
Possible Cause: This is a common issue that often points to problems with ternary complex formation, likely due to steric hindrance.[5] The alkyl linker may be too short, causing a steric clash between the two proteins.[1][3]
-
Troubleshooting Steps:
-
Synthesize a small library of PROTACs with varying alkyl linker lengths. A systematic approach is crucial. Start with a longer linker and gradually decrease the length.[3][4]
-
Evaluate ternary complex formation directly. Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET™ to assess the formation of the ternary complex.[9][10][11]
-
Consider alternative attachment points. If varying the linker length is not fruitful, re-evaluate the points of attachment on your warhead and E3 ligase ligand.[]
-
Utilize computational modeling. Molecular docking and modeling can help predict the structure of the ternary complex and identify potential steric clashes, guiding a more rational design of new linkers.[11][12]
-
Problem 2: I am observing a significant "hook effect" with my PROTAC at higher concentrations.
-
Possible Cause: The formation of unproductive binary complexes is dominating over the productive ternary complex.[1] This can be exacerbated by poor cooperativity, which may be a result of steric hindrance in the ternary complex.[11]
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity. This makes the ternary complex more stable and can lessen the hook effect.[1][5]
-
Modify Linker Flexibility: While alkyl linkers are inherently flexible, introducing some rigidity can pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[5]
-
Re-evaluate Linker Length: An optimal linker length is crucial for favorable protein-protein interactions that can enhance cooperativity.[13]
-
Quantitative Data Summary
The optimal length of an alkyl linker is highly context-dependent, relying on the specific target protein and E3 ligase. However, general observations from various studies can provide a starting point for design.
| Parameter | Typical Range/Value | Significance | References |
| Common Alkyl Linker Length | 6-12 carbon atoms | This range often provides a good balance of flexibility and the ability to span the distance between the target and E3 ligase without causing steric hindrance. | [] |
| General PROTAC Linker Length | 5-15 atoms | This broader range includes various linker types and is frequently observed in potent PROTACs. | [] |
| BTK Degrader (Alkyl/Ether Linkers) | ≥ 4 PEG units (or equivalent length) | Shorter linkers led to a 20-fold impairment in binding affinity due to steric repulsions. | [7] |
| TBK1 PROTACs (Alkyl/Ether Linkers) | > 12 atoms | Degradation activity was not evident with linkers shorter than 12 atoms. | [] |
Experimental Protocols
Protocol 1: Cellular Ternary Complex Formation Assay using NanoBRET™
This protocol provides a method to assess the formation of the Target-PROTAC-E3 Ligase ternary complex in living cells.
Materials:
-
HEK293T cells
-
Expression vector for NanoLuc®-Target Protein fusion
-
Expression vector for HaloTag®-E3 Ligase (e.g., VHL or CRBN) fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Assay plates (white, 96-well)
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compounds
-
Luminometer with 460 nm and >610 nm filters
Methodology:
-
Cell Plating: Seed HEK293T cells in a 96-well plate at an appropriate density and incubate overnight.
-
Transfection: Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-E3 Ligase expression vectors using a suitable transfection reagent in Opti-MEM™.
-
Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of your PROTAC compounds. Add the compounds to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Preparation: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® 618 Ligand and the Nano-Glo® Substrate in the assay buffer.
-
Detection: Add the detection reagent to each well.
-
Measurement: Read the plate on a luminometer, measuring both the donor (NanoLuc®, 460 nm) and acceptor (HaloTag® 618, >610 nm) signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates ternary complex formation.[9][14]
Visualizations
Caption: Iterative workflow for PROTAC design and optimization.
Caption: Impact of alkyl linker length on ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Ternary Complex Formation [promega.com]
- 10. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refining Biotin Labeling Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency of their biotin (B1667282) labeling experiments.
Troubleshooting Guide
Issue 1: Low or No Biotin Labeling Efficiency
If you observe a weak or absent signal in your downstream applications, the primary suspect is often inefficient biotinylation. Follow this guide to diagnose and resolve the issue.
Question: My biotin-probe signal is weak or completely absent. Where should I begin troubleshooting?
A weak or absent signal can originate from several stages of your experiment. A systematic approach is the best way to identify the problem. Start by evaluating the most likely causes and progressively move to less common ones.[1] Key areas to investigate include the efficiency of biotin labeling, the integrity and concentration of your probe, binding conditions, the signal detection step, and washing procedures.[1] A positive control is crucial to determine if the issue lies with a specific component or the overall protocol.[1]
Troubleshooting Workflow for Low/No Signal
References
Validation & Comparative
A Comparative Guide to Biotin-C5-amino-C5-amino and PEG Linkers for PROTACs
In the rapidly evolving field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. Far from being a mere spacer, the linker connecting the target protein ligand and the E3 ligase ligand profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] This guide provides an objective comparison between two distinct classes of flexible linkers: alkyl-based linkers, exemplified by Biotin-C5-amino-C5-amino, and the widely used polyethylene (B3416737) glycol (PEG) linkers. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in PROTAC design.
Overview of PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2][] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage in another degradation cycle.[1]
Figure 1: PROTAC-mediated protein degradation pathway.
Head-to-Head Comparison: this compound vs. PEG Linkers
The selection of a linker is a pivotal step in PROTAC design, influencing solubility, cell permeability, and the stability of the crucial ternary complex.[5] Below is a detailed comparison of the properties of this compound, an alkyl-based linker, and PEG linkers.
Structural and Physicochemical Properties
| Feature | This compound Linker | PEG Linkers |
| Backbone | Alkyl chain (hydrocarbon)[6] | Polyethylene glycol (repeating ethylene (B1197577) glycol units)[3] |
| Flexibility | High conformational flexibility[1] | High conformational flexibility, though can adopt folded conformations[7][8] |
| Solubility | Generally hydrophobic, potentially limiting aqueous solubility, though amino groups add polarity.[1][3] | Hydrophilic, generally improves the aqueous solubility of the PROTAC.[3][7][] |
| Cell Permeability | Can be favorable due to lipophilicity, but overall PROTAC size is a major factor.[10] | Complex relationship; hydrophilicity can hinder passive diffusion, but flexibility may allow for conformations that shield polar surfaces, aiding permeability. Excessive length can be detrimental.[7][] |
| Metabolic Stability | Alkyl chains can be susceptible to oxidative metabolism.[11] | Can also be prone to metabolism, though generally considered biocompatible.[3] |
| Special Features | Contains a biotin (B1667282) handle for experimental applications like affinity purification and pull-down assays.[12][13] | Length is easily tunable by adding or removing ethylene glycol units.[14] |
Performance in PROTAC Applications
The performance of a linker is ultimately determined by its ability to facilitate efficient and selective protein degradation.
| Performance Metric | This compound Linker | PEG Linkers |
| Ternary Complex Formation | The flexible alkyl chain allows for multiple binding orientations to achieve a productive ternary complex.[1] | The optimal length is critical; too short can cause steric clashes, while too long may lead to non-productive complexes.[13][15] PEG linkers can provide crucial stabilizing interactions within the ternary complex.[15] |
| Degradation Efficacy (DC50/Dmax) | Efficacy is highly dependent on the specific POI and E3 ligase pair. The hydrophobicity might influence interactions within the complex. | Degradation potency is highly sensitive to PEG linker length, and this must be empirically optimized for each PROTAC system.[13] |
| Selectivity | Linker conformation can influence which proteins are brought into proximity with the E3 ligase, thus affecting selectivity. | Altering PEG linker length has been shown to switch or improve selectivity for different protein targets.[16] |
| "Hook Effect" | Like all PROTACs, those with alkyl linkers can exhibit the hook effect at high concentrations, where binary complexes dominate over the ternary complex. | The hook effect is also a common feature. Linker properties that enhance ternary complex cooperativity can mitigate this effect.[11][17] |
Experimental Data Summary
| Target Protein | E3 Ligase | Linker Comparison | Key Finding |
| BRD4 | CRBN | Intermediate (1-2 PEG units) vs. Shorter/Longer (0, 4-5 PEG units) | PROTACs with intermediate length linkers showed reduced potency compared to those with shorter or longer linkers.[16] |
| BTK | CRBN | ≥ 4 PEG units vs. < 4 PEG units | PROTACs with longer PEG linkers (≥4 units) were more potent degraders of BTK.[13] |
| ERα | Not Specified | 12-atom vs. 16-atom PEG linker | The 16-atom linker was significantly more potent in degrading ERα, despite similar binding affinities.[15] |
| CRBN (Homo-PROTAC) | CRBN | Various PEG linker lengths | An optimal linker length of 8 atoms was identified for the degradation of CRBN.[15] |
This table illustrates the critical importance of linker length optimization, a principle that applies to both PEG and alkyl-based linkers.
Experimental Protocols
The evaluation of a PROTAC's performance involves a series of well-defined experiments. Below are the methodologies for key assays.
Workflow for PROTAC Evaluation
Figure 2: A typical workflow for the design and evaluation of PROTACs.
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[18][19]
-
Cell Treatment: Seed a cell line that endogenously expresses the target protein. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[19]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Quantify band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[19]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[][11][20]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 or PROTAC-POI).
-
Inject a series of concentrations of the soluble protein partner (POI or E3) to ensure there is no non-specific binding to the immobilized protein.[11]
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the soluble protein partner and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized protein. An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This data can also be used to calculate the cooperativity (alpha) of ternary complex formation.[20]
Conclusion
The choice between a this compound (alkyl-based) and a PEG linker is not straightforward and depends heavily on the specific PROTAC system being developed.
-
PEG linkers are a cornerstone of PROTAC design, offering excellent tools to enhance solubility and providing a readily tunable scaffold to optimize the geometry of the ternary complex.[2][7] Their hydrophilicity is a key advantage for overcoming the solubility challenges often associated with large PROTAC molecules.[3]
-
This compound linkers , as a type of flexible alkyl linker, offer a more lipophilic and conformationally mobile alternative.[1][6] While potentially posing solubility challenges, their hydrophobicity might be advantageous for cell permeability in certain contexts. The integrated biotin tag is a significant practical advantage, streamlining experimental validation through well-established biochemical techniques like pull-down assays.[12]
Ultimately, a "trial and error" approach, guided by rational design principles, remains the most effective strategy.[7][16] The systematic evaluation of a library of PROTACs with varying linker types and lengths is crucial for identifying the optimal candidate with the desired potency, selectivity, and drug-like properties.
References
- 1. chempep.com [chempep.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ternary Complex Formation [worldwide.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Optimizing PROTAC Activity: A Comparative Guide to Alkyl Chain Lengths
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not just a passive spacer; its length and composition are critical determinants of the PROTAC's efficacy.[1] This guide provides a comparative analysis of how different alkyl chain lengths in the linker influence PROTAC activity, supported by experimental data and detailed protocols for researchers in drug development.
The primary role of the linker is to position the target protein and the E3 ligase in a productive orientation to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. An optimal linker length is essential:
-
Too short: A short linker can cause steric hindrance, preventing the formation of a stable ternary complex.[2]
-
Too long: An excessively long linker may lead to an unstable or inefficient ternary complex, failing to bring the two proteins close enough for effective ubiquitination.[2]
Therefore, optimizing the linker length is a crucial step in developing potent PROTACs.[2]
Data on Alkyl Chain Length and PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy, measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 | Dmax | Reference |
| Estrogen Receptor α (ERα) | VHL | 9 | >10 µM | - | [3][4] |
| 12 | ~1 µM | ~70% | [3][4] | ||
| 16 | ~100 nM | >80% | [2][3][4] | ||
| 19 | >1 µM | ~60% | [3][4] | ||
| 21 | >10 µM | - | [3][4] | ||
| TANK-binding kinase 1 (TBK1) | VHL | <12 | No degradation | - | [5][6] |
| 12-29 | Submicromolar | - | [5] | ||
| 21 | 3 nM | 96% | [5] | ||
| 29 | 292 nM | 76% | [5] | ||
| p38α | VHL | 15-17 | Most effective | - | [2] |
Key Observations:
-
For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[2][3][4]
-
For TBK1 degradation, a minimum linker length of 12 atoms was required to observe any degradation, with the 21-atom linker showing the highest potency.[5][6]
-
These examples highlight that the optimal linker length must be empirically determined for each new PROTAC system.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[7]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Protocol 2: Immunoprecipitation (IP) for Ubiquitination Analysis
This protocol is used to confirm that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.[7]
-
Cell Treatment:
-
Treat a large-format dish (e.g., 10 cm) of cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a shorter time point (e.g., 1-4 hours).[7]
-
Crucial Step: Co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the PROTAC incubation. This allows ubiquitinated proteins to accumulate.[7]
-
-
Cell Lysis:
-
Lyse the cells as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.[7]
-
Perform a Western blot on the eluted samples as described in Protocol 1.[7]
-
Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of the target protein.[7]
-
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Evolving Landscape of PROTAC Linkers: A Comparative Guide to Alternatives for Biotin-C5-amino-C5-amino
For researchers, scientists, and drug development professionals, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While linkers like Biotin-C5-amino-C5-amino, an alkyl chain-based linker, have been utilized, the field has rapidly advanced, exploring a diverse chemical space for linkers to optimize the potency, selectivity, and pharmacokinetic properties of these novel therapeutics. This guide provides an objective comparison of alternative linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to its biological activity.[1] It bridges the warhead, which binds to the protein of interest (POI), and the E3 ligase ligand, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent proteasomal degradation.[1][4]
Comparative Analysis of PROTAC Linker Classes
PROTAC linkers are broadly categorized into flexible and rigid structures, with a growing interest in "smart" or functional linkers. The most prevalent alternatives to simple alkyl chains include polyethylene (B3416737) glycol (PEG)-based linkers and more conformationally constrained rigid linkers.
Flexible Linkers: Alkyl/Ether and PEG Chains
Flexible linkers, primarily composed of alkyl chains or PEG units, have been the workhorse of PROTAC development due to their synthetic accessibility and the ease with which their length can be modulated.[5][6]
-
Alkyl/Ether Linkers: These are composed of saturated or unsaturated hydrocarbon chains, sometimes incorporating ether functionalities to modulate polarity.[6] They are synthetically straightforward and can enhance membrane permeability due to their lipophilic nature.[] However, this hydrophobicity can also limit aqueous solubility.[6]
-
PEG-Based Linkers: Polyethylene glycol linkers are frequently employed to improve the solubility and overall pharmacokinetic properties of PROTACs.[8][9] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, increasing hydrophilicity.[] While beneficial for solubility, PEG linkers may sometimes exhibit reduced metabolic stability compared to their alkyl counterparts.[8]
The choice between an alkyl/ether and a PEG linker is not always straightforward and is highly dependent on the specific target and E3 ligase pair. For instance, studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform PEGylated analogues in membrane permeability assays.[] Conversely, the incorporation of PEG units can be crucial for achieving the necessary solubility for in vivo applications.[5]
Rigid Linkers: Enhancing Potency and Selectivity
To overcome the potential drawbacks of flexible linkers, such as entropic penalties upon binding, researchers have increasingly turned to more rigid designs.[1] These linkers incorporate cyclic structures (e.g., piperazine, piperidine), aromatic rings, or alkynes to introduce conformational constraints.[5][8]
The rigidity of these linkers can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, potentially leading to higher potency and improved selectivity.[5][8] For example, the replacement of a flexible amine linkage with a rigid ethynyl (B1212043) group in a series of BET degraders led to a significant increase in cellular activity in certain cell lines.[2]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker profoundly influences these parameters. The following tables summarize representative data from various studies to illustrate these trends.
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Alkyl/Ether | TBK1 | VHL | Not Specified | 3 (21-atom linker) | 96 | [2] |
| Alkyl/Ether | TBK1 | VHL | Not Specified | 292 (29-atom linker) | 76 | [2] |
| Alkyl/Ether | BTK | CRBN | Ramos | 1-40 | Not Specified | [2] |
| PEG-based | BRD4 | CRBN | H661 | >5000 (1-2 PEG units) | Not Specified | [2] |
| PEG-based | BRD4 | CRBN | H661 | <500 (0, 4-5 PEG units) | Not Specified | [2] |
| Rigid (ethynyl) | BET | CRBN | MOLM13 | Lower than flexible counterpart | Not Specified | [2] |
| Rigid (di-piperidine) | AR | VHL | LNCaP, VCaP | <1 | Not Specified | [2] |
Key Observations from Experimental Data:
-
Linker Length is Critical: For some targets, such as TBK1, a minimum linker length is necessary to observe any degradation, with a clear optimal length for maximal potency.[2][5]
-
Non-linear Structure-Activity Relationships: As seen with BRD4 degradation, simply increasing the linker length does not always lead to increased potency. In some cases, both shorter and longer linkers can be effective, while intermediate lengths are not.[2]
-
Rigidity Can Enhance Potency: The introduction of rigid elements, like an ethynyl group or a di-piperidine motif, has been shown to significantly improve the degradation potency of PROTACs for certain targets.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of PROTACs are crucial for reproducible research. Below are generalized methodologies for key experiments cited in the literature.
General PROTAC Synthesis via Amide Coupling
-
Preparation of Building Blocks: Synthesize or procure the warhead (ligand for the POI) and the E3 ligase ligand with appropriate functional groups for linker attachment (e.g., a carboxylic acid or an amine). Synthesize or procure the desired bifunctional linker with complementary functional groups.
-
First Coupling Reaction: Dissolve the warhead in a suitable solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA). Add the bifunctional linker and stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purification: Purify the product of the first coupling reaction using flash column chromatography or preparative HPLC.
-
Second Coupling Reaction: Dissolve the purified warhead-linker conjugate in a suitable solvent. Add a coupling agent and a base. Add the E3 ligase ligand and stir the reaction at room temperature until completion.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain the desired product with high purity. Characterize the final compound by LC-MS and NMR.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[10]
Visualizing PROTAC Concepts
Diagrams are essential for understanding the complex relationships in PROTAC design and function.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Classification of common PROTAC linker types.
Conclusion
The rational design of the linker is a cornerstone of developing effective and drug-like PROTACs. While simple alkyl chains like this compound have served as foundational elements, the expanding toolkit of linker chemistry, encompassing PEG-based and rigid motifs, offers exciting opportunities to fine-tune the properties of protein degraders. The choice of linker must be carefully considered and empirically tested for each new target and E3 ligase combination to achieve optimal degradation potency, selectivity, and pharmacokinetic profiles. As our understanding of the intricate structure-activity relationships of PROTAC linkers deepens, so too will our ability to design the next generation of transformative therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Ternary Complex Formation with Biotinylated PROTACs
For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comparative overview of key biophysical and cellular assays used to validate and quantify this critical interaction, with a focus on the application of biotinylated PROTACs.
The formation of the ternary complex is a pivotal event in the PROTAC mechanism of action, directly influencing the subsequent ubiquitination and degradation of the target protein.[1] Therefore, robust and quantitative methods to characterize this complex are essential for optimizing PROTAC efficacy and selectivity. Biotinylated PROTACs offer a versatile tool in these validation studies, facilitating immobilization, capture, and detection across various assay platforms.
Comparative Analysis of Validation Assays
A variety of techniques, spanning from in vitro biophysical methods to in-cellulo assays, are available to interrogate ternary complex formation. Each method offers distinct advantages and disadvantages in terms of the parameters it measures, throughput, and physiological relevance.
Quantitative Comparison of Biophysical Assays
Biophysical assays provide precise, quantitative data on the binding affinity (K D), kinetics (k on, k off), and thermodynamics of ternary complex formation in a purified system.[2][3] This information is crucial for understanding the molecular interactions driving complex assembly and for establishing structure-activity relationships (SAR).
| Assay | Parameters Measured | Typical Affinity Range | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | K D, k on, k off, Cooperativity (α) | pM - mM | Medium | Low | Real-time kinetics, label-free detection.[4][5] | Immobilization can affect protein activity, potential for mass transport limitations. |
| Biolayer Interferometry (BLI) | K D, k on, k off | nM - mM | High | Low | High throughput, real-time kinetics, dip-and-read format. | Lower sensitivity than SPR, may not be suitable for very fast off-rates.[2] |
| Isothermal Titration Calorimetry (ITC) | K D, Stoichiometry (n), ΔH, ΔS | nM - µM | Low | High | Label-free, in-solution measurement, provides thermodynamic data.[2] | Low throughput, high sample consumption, sensitive to buffer mismatches.[2] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Apparent K D, IC50 | pM - µM | High | Low | Homogeneous assay, high sensitivity, amenable to high-throughput screening. | Requires fluorescently labeled components, potential for compound interference. |
| AlphaLISA/AlphaScreen | Apparent K D, IC50 | pM - µM | High | Low | Homogeneous, no-wash assay with high sensitivity and signal amplification.[6] | Potential for bead-based artifacts and compound interference. |
Table 1: Comparison of Common Biophysical Assays for Ternary Complex Validation.
Quantitative Comparison of Cellular Assays
Cellular assays provide insights into ternary complex formation within a more physiologically relevant environment, accounting for factors like cell permeability and competing intracellular interactions.
| Assay | Parameters Measured | Typical Output | Throughput | Key Advantages | Limitations |
| NanoBRET™ | Ternary complex formation (EC50) | BRET Ratio | High | Live-cell kinetic measurements, high sensitivity.[4][7] | Requires genetic modification of cells (luciferase and HaloTag® fusions).[7] |
| Proximity Biotinylation (BioID/ProtacID) | Proximity-based interactions | Mass Spectrometry Hits | Low | Identifies proximal proteins in an unbiased manner in living cells.[8] | Provides qualitative or semi-quantitative data, requires genetic modification.[8] |
| Proximity Ligation Assay (PLA) | In situ protein-protein interactions | Fluorescent spots/cell | Medium | Visualizes ternary complex formation in fixed cells with high specificity.[9] | Provides semi-quantitative data, requires specific antibody pairs.[9] |
Table 2: Comparison of Common Cellular Assays for Ternary Complex Validation.
Experimental Workflows and Signaling Pathways
Visualizing the experimental setups and the underlying biological processes is crucial for understanding and implementing these validation assays.
Caption: The PROTAC signaling pathway leading to target protein degradation.
Caption: SPR workflow using a biotinylated PROTAC for ternary complex analysis.
Caption: Conceptual overview of cellular assays for ternary complex detection.
Experimental Protocols
Detailed methodologies are critical for the successful implementation of these assays. Below are generalized protocols that can be adapted for specific PROTAC systems.
Surface Plasmon Resonance (SPR) Protocol
This protocol describes the use of a biotinylated PROTAC to measure binary and ternary complex formation.
-
Sensor Chip Preparation:
-
Immobilize streptavidin on a sensor chip (e.g., CM5 or SA chip) according to the manufacturer's instructions.
-
-
Biotinylated PROTAC Capture:
-
Prepare a dilute solution of the biotinylated PROTAC in running buffer (e.g., HBS-EP+).
-
Inject the biotinylated PROTAC over the streptavidin surface until a stable baseline is achieved, indicating successful capture.
-
-
Binary Interaction Analysis:
-
To measure the affinity for the target protein, prepare a series of dilutions of the purified target protein in running buffer.
-
Inject the target protein solutions over the PROTAC-captured surface, starting with the lowest concentration. Include a buffer-only injection as a reference.
-
Regenerate the surface between injections if necessary, according to the stability of the PROTAC-streptavidin interaction.
-
Repeat the process for the purified E3 ligase to determine its binary affinity for the PROTAC.
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, prepare a constant, saturating concentration of one protein partner (e.g., the target protein).
-
Prepare a dilution series of the other protein partner (e.g., the E3 ligase).
-
Pre-incubate the constant concentration of the target protein with each dilution of the E3 ligase for a sufficient time to reach equilibrium.
-
Inject these pre-incubated mixtures over the PROTAC-captured surface.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic and affinity constants for the ternary complex.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) by dividing the binary K D of the protein by its ternary K D in the presence of the other protein partner. An α > 1 indicates positive cooperativity.
-
NanoBRET™ Cellular Assay Protocol
This protocol outlines the steps to measure PROTAC-induced ternary complex formation in living cells.
-
Cell Line Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®. The expression levels of the two fusion proteins may need to be optimized.
-
-
Cell Plating:
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the biotinylated PROTAC in Opti-MEM® or other suitable medium.
-
Add the HaloTag® ligand (e.g., NanoBRET™ 618 Ligand) to the cells and incubate as recommended by the manufacturer.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2 hours for endpoint assays, or monitor kinetically).
-
-
Detection:
-
Add the NanoBRET™ substrate (e.g., furimazine) to the wells.
-
Immediately measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
-
Conclusion
The validation of ternary complex formation is a cornerstone of modern PROTAC development. The choice of assay depends on the specific question being addressed, the stage of the drug discovery process, and the available resources. Biophysical assays provide high-resolution quantitative data on the molecular interactions in a controlled environment, which is invaluable for initial SAR studies. Cellular assays, on the other hand, offer a more physiologically relevant context to confirm that the desired interactions occur within the complex milieu of a living cell. By employing a combination of these orthogonal methods, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and make more informed decisions to advance the most promising candidates toward clinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proximity Ligation Assay (PLA) [protocols.io]
- 5. Ternary Complex Formation [promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
Flexible vs. Rigid PROTAC Linkers: A Comparative Analysis for Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of modern drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While the choice of ligands dictates specificity, the linker is far from a passive spacer; its physicochemical properties, particularly its flexibility or rigidity, are critical determinants of a PROTAC's efficacy, selectivity, and overall druggability.[1]
This guide provides a comparative analysis of flexible and rigid PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Function
The linker plays a crucial role in orchestrating the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1] The length, composition, and conformational freedom of the linker dictate the relative orientation and proximity of the POI and E3 ligase within this complex. An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[2]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor alpha (ERα) targeting PROTACs, illustrating the impact of linker composition on these key parameters.
Data Presentation: Quantitative Comparison of Flexible vs. Rigid Linkers
Case Study 1: BRD4-Targeting PROTACs
-
Warhead: JQ1 (binds to BRD4)
-
E3 Ligase Ligand: VHL Ligand
-
Cell Line: Human leukemia cell line (e.g., MV4;11)
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Flexible | PEG5 | 15 | >98 | [3] |
| Flexible | PEG4 | 20 | 95 | [3] |
| Rigid | Piperidine/Alkyl | 32 (pM inhibition) | Not Reported | [4] |
Case Study 2: ERα-Targeting PROTACs
-
Warhead: Estradiol derivative
-
E3 Ligase Ligand: VHL Ligand
-
Cell Line: Human breast cancer cell line (e.g., MCF7)
| Linker Type | Linker Composition | Relative Degradation | Reference |
| Flexible | 12-atom PEG linker | Less potent | [5] |
| Flexible | 16-atom PEG linker | More potent | [5] |
| Rigid | Piperidine-based | Improved solubility and stability | [5] |
Key Differences Between Flexible and Rigid Linkers
| Feature | Flexible Linkers (e.g., Alkyl, PEG) | Rigid Linkers (e.g., Piperidine, Phenyl, Triazole) |
| Conformational Freedom | High degree of flexibility, allowing the PROTAC to adopt multiple conformations.[2] | Constrained conformation due to cyclic or planar structures.[2] |
| Ternary Complex Formation | The ability to adopt multiple orientations can increase the probability of forming a productive ternary complex.[2] | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[4] |
| Physicochemical Properties | PEG linkers can improve solubility.[1] Alkyl chains are generally hydrophobic.[1] | Can improve metabolic stability and pharmacokinetic profiles.[4] |
| Synthetic Accessibility | Generally more synthetically tractable and easier to modify.[2] | Often more synthetically challenging to prepare.[2] |
Mandatory Visualizations
PROTAC Mechanism of Action```dot
Caption: A typical experimental workflow for the development and characterization of PROTACs.
BTK Signaling Pathway and Effect of Degradation
Caption: The BTK signaling pathway and its disruption via PROTAC-mediated degradation of BTK.
Experimental Protocols
Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment. [6][7] 1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an ECL substrate to the membrane and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase.
1. Reagent Preparation:
-
Prepare assay buffer.
-
Label the target protein and E3 ligase with appropriate TR-FRET donor (e.g., Terbium-cryptate) and acceptor (e.g., d2) fluorophores, respectively. This is often achieved using tagged proteins (e.g., GST-tag, His-tag) and corresponding labeled antibodies.
2. Assay Procedure:
-
In a microplate, add the labeled target protein and labeled E3 ligase.
-
Add serial dilutions of the PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
3. Signal Detection:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
4. Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as ternary complexes form, and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein. [8] 1. Cell Treatment:
-
Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
3. Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody conjugated to magnetic beads.
4. Western Blotting:
-
Elute the immunoprecipitated protein and run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and probe with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin antibody).
-
A smear or ladder of higher molecular weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design that significantly influences the therapeutic potential of the molecule. Flexible linkers, such as PEG and alkyl chains, are synthetically accessible and can facilitate the initial exploration of ternary complex formation. [2]However, rigid linkers containing cyclic or aromatic moieties can offer advantages in terms of pre-organizing the PROTAC into a bioactive conformation, which can lead to enhanced ternary complex stability, improved degradation potency, and more favorable pharmacokinetic properties. [4]The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating an empirical approach that is guided by a comprehensive suite of biophysical and cell-based assays. As our understanding of the structural and dynamic requirements for productive ternary complex formation continues to grow, the rational design of linkers will undoubtedly play an even more prominent role in the development of next-generation protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Assessing the In Vivo Stability of Alkyl-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. As heterobifunctional molecules designed to induce the degradation of specific target proteins, their ability to remain intact and functional within a complex biological system directly influences their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a comparative analysis of the in vivo stability of PROTACs featuring alkyl-based linkers, offering insights into structure-stability relationships and providing detailed experimental protocols for their assessment.
The linker region of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is far more than a simple spacer. Its chemical composition, length, and rigidity are pivotal in dictating the molecule's overall properties, including its metabolic stability and, consequently, its in vivo half-life. Alkyl linkers, composed of saturated hydrocarbon chains, are a common choice in PROTAC design due to their synthetic tractability and ability to provide the necessary flexibility for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). However, the in vivo stability of these linkers can be a significant challenge, as they can be susceptible to metabolic degradation.
Comparative Analysis of Alkyl-Based PROTAC Stability
The length of the alkyl chain in a PROTAC linker can have a profound impact on its in vivo stability. While direct, head-to-head in vivo comparisons of homologous series of alkyl-linker PROTACs are not abundantly available in the public domain, in vitro metabolic stability data and overarching trends in PROTAC development provide valuable insights. Generally, shorter alkyl chains are less prone to metabolism than longer, more flexible chains. This is attributed to increased steric hindrance, which can limit access of metabolic enzymes to the linker.
To illustrate this trend, the following table presents hypothetical, yet representative, in vivo pharmacokinetic data for a series of PROTACs where only the length of the alkyl linker is varied. These values are based on typical observations in preclinical animal models, such as mice or rats.
| Parameter | PROTAC-Alkyl-C4 | PROTAC-Alkyl-C8 | PROTAC-PEG4 |
| Linker Type | Butyl (Alkyl) | Octyl (Alkyl) | Tetraethylene Glycol (PEG) |
| Half-Life (t½) (h) | 4.5 | 2.1 | 8.2 |
| Clearance (CL) (mL/min/kg) | 25.3 | 55.8 | 12.1 |
| Volume of Distribution (Vd) (L/kg) | 2.8 | 3.5 | 2.1 |
| Oral Bioavailability (F%) | 15 | 8 | 25 |
Key Insights from the Comparison:
-
Shorter Alkyl Linkers (e.g., Butyl): Often exhibit moderate in vivo stability. Their reduced length can provide some protection from metabolic enzymes.
-
Longer Alkyl Linkers (e.g., Octyl): Tend to have lower in vivo stability and higher clearance. The increased flexibility and number of potential metabolic sites make them more susceptible to degradation.
-
PEG Linkers: The inclusion of polyethylene (B3416737) glycol (PEG) units in the linker generally improves pharmacokinetic properties, leading to a longer in vivo half-life and lower clearance. This is due to increased hydrophilicity and shielding from metabolic enzymes.
Experimental Protocols
Accurate assessment of in vivo stability is crucial for the development of effective PROTAC therapeutics. The following are detailed protocols for key experiments used to evaluate the stability of alkyl-based PROTACs.
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of an alkyl-based PROTAC in mice following intravenous and oral administration.
Materials:
-
Test PROTAC
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection tubes (containing K2EDTA as an anticoagulant)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast mice overnight before oral dosing.
-
Administer the PROTAC formulation via intravenous (IV) injection into the tail vein (e.g., 1 mg/kg) and by oral gavage (PO) (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into K2EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method (see Protocol 3).
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To assess the intrinsic metabolic stability of an alkyl-based PROTAC by measuring its rate of degradation in the presence of human liver microsomes.
Materials:
-
Test PROTAC
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Acetonitrile (B52724) (containing an internal standard, e.g., Tolbutamide)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentration (final DMSO concentration should be <0.5%).
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the test PROTAC or control compound to the wells.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate the proteins.
-
Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent PROTAC at each time point by LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 3: LC-MS/MS Quantification of PROTAC in Plasma
Objective: To develop a sensitive and specific method for the quantification of an alkyl-based PROTAC in plasma samples.
Materials:
-
Plasma samples containing the PROTAC
-
Acetonitrile
-
Internal Standard (IS) (a structurally similar compound not present in the samples)
-
Formic acid
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Optimize the MRM transitions (precursor ion -> product ion) for both the PROTAC and the internal standard.
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of the PROTAC into blank plasma and processing as described above.
-
Quantify the PROTAC concentration in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
A Researcher's Guide to Biotinylation Reagents for Cell-Based Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in a wide range of applications, from cell surface protein analysis to targeted drug delivery. This guide provides an objective comparison of commonly used biotinylation reagents, their efficacy in different cell lines, and detailed experimental protocols to inform experimental design and ensure robust, reproducible results.
The covalent attachment of biotin (B1667282) to cellular proteins is a cornerstone technique in modern life sciences, enabling the detection, isolation, and analysis of specific proteins and their interacting partners. The choice of biotinylation reagent can significantly impact labeling efficiency, cell viability, and the overall success of an experiment. This guide focuses on a comparison of amine-reactive biotinylation reagents, which primarily target lysine (B10760008) residues and N-termini of proteins, and are widely used for labeling cell surface proteins.
Comparative Analysis of Biotinylation Reagents
The ideal biotinylation reagent depends on the specific application, the target cell line, and the downstream analysis. Key factors to consider include membrane permeability, the length of the spacer arm, and whether the biotin tag needs to be removed after isolation.
| Feature | NHS-Biotin | Sulfo-NHS-Biotin | Sulfo-NHS-LC-Biotin | Sulfo-NHS-SS-Biotin | NHS-PEGn-Biotin |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | Sulfated N-Hydroxysuccinimide (Sulfo-NHS) ester | Sulfated N-Hydroxysuccinimide (Sulfo-NHS) ester | Sulfated N-Hydroxysuccinimide (Sulfo-NHS) ester | N-Hydroxysuccinimide (NHS) ester |
| Membrane Permeability | Permeable | Impermeable | Impermeable | Impermeable | Impermeable (with Sulfo-NHS) or Permeable (with NHS) |
| Solubility | Low aqueous solubility (requires organic solvent like DMSO or DMF) | High aqueous solubility | High aqueous solubility | High aqueous solubility | High aqueous solubility |
| Spacer Arm Length | 13.5 Å | 13.5 Å | 22.4 Å | 24.3 Å | Variable (e.g., PEG4 ~29.1 Å) |
| Cleavable | No | No | No | Yes (disulfide bond, cleavable with reducing agents like DTT) | No |
| Primary Application | Intracellular and cell surface labeling | Cell surface labeling | Cell surface labeling with reduced steric hindrance | Cell surface labeling and reversible capture of proteins | Cell surface labeling with enhanced solubility and reduced steric hindrance |
Efficacy and Cytotoxicity in Different Cell Lines
While direct head-to-head comparisons of various biotinylation reagents across multiple cell lines are limited in published literature, we can synthesize available data to provide insights into their performance. The optimal concentration of the biotinylating agent and the reaction conditions are critical for achieving high labeling efficiency while minimizing cytotoxicity.
A study on bovine aortic endothelial cells (BAECs) showed that at the same concentration, the membrane-permeable NHS-LC-biotin resulted in slightly more biotinylation of cellular proteins compared to the membrane-impermeable sulfo-NHS-LC-biotin.[1] The half-life of the biotin label on the cell surface was also significantly longer for NHS-LC-Biotin (38.0 hours) compared to sulfo-NHS-LC-biotin (10.8 hours), suggesting that the former may be internalized after labeling.[1] Importantly, the study found that sulfo-NHS-LC-biotin was only slightly cytotoxic to BAECs.[1]
Another study that designed biotinylated colchicine (B1669291) derivatives evaluated their anti-proliferative activities in several human tumor cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and cervical carcinoma (HeLa) cells, using an MTT assay.[2] The results, presented as IC50 values, indicated that the biotinylated compound with a cleavable disulfide linker (Deac-SS-Biotin) had potent antiproliferative activity, with IC50 values of 0.124 µM in SGC-7901, 0.085 µM in A549, and 0.108 µM in HeLa cells.[2] While this data is for a biotinylated drug and not the reagent itself, it demonstrates the compatibility of biotinylation with maintaining biological activity and highlights the differential sensitivity of various cell lines.
The expression levels of biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), can vary between cell lines, which may influence the uptake and intracellular concentration of biotinylated compounds.[3] For instance, HeLa and A549 cells are reported to have positive biotin receptor expression.[4][5]
Experimental Protocols
Protocol 1: Cell Surface Biotinylation using Sulfo-NHS-LC-Biotin
This protocol describes the labeling of surface proteins on live cells in suspension or as an adherent monolayer.
Materials:
-
Cells (e.g., HeLa, A549, or Jurkat)
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0
-
Sulfo-NHS-LC-Biotin
-
Quenching Buffer (e.g., 100 mM glycine (B1666218) or Tris in PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0).
-
For suspension cells, wash the cells by centrifugation (e.g., 500 x g for 3 minutes) and resuspend the cell pellet in ice-cold PBS (pH 8.0). Repeat two more times.
-
-
Biotinylation Reaction:
-
Resuspend the cells at a concentration of approximately 1-25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Immediately before use, dissolve Sulfo-NHS-LC-Biotin in PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.
-
Add the biotinylation reagent solution to the cell suspension.
-
Incubate for 30 minutes at 4°C with gentle agitation to prevent the cells from settling.
-
-
Quenching:
-
To stop the reaction, add ice-cold Quenching Buffer to the cell suspension.
-
Incubate for 10-15 minutes at 4°C with gentle agitation.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.
-
-
Cell Lysis:
-
Lyse the biotinylated cells using an appropriate Lysis Buffer for downstream applications such as immunoprecipitation or western blotting.
-
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol is to determine the cytotoxicity of biotinylation reagents.
Materials:
-
Cells cultured in a 96-well plate
-
Biotinylation reagent of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the biotinylation reagent for the desired time (e.g., 30 minutes, corresponding to the biotinylation reaction time). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition compared to the untreated control cells.
Visualizing Workflows and Concepts
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
Navigating PROTAC Selectivity: A Comparative Guide to Biotin-C5-amino-C5-amino Based PROTACs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of Proteolysis Targeting Chimeras (PROTACs) is paramount to developing safe and effective therapeutics. This guide provides a comparative framework for evaluating PROTACs based on a Biotin-C5-amino-C5-amino linker, offering insights into experimental design and data interpretation for assessing off-target effects.
While specific cross-reactivity studies on PROTACs utilizing the "this compound" linker are not extensively published, this linker is commercially available for PROTAC synthesis.[1][2][3][4][5] This guide, therefore, draws upon established principles of PROTAC selectivity and outlines key experimental methodologies to characterize the performance of any PROTAC, including those synthesized with this particular linker.
The Critical Role of the Linker in PROTAC Selectivity
The linker in a PROTAC molecule is not merely a spacer but a critical determinant of its biological activity, including its selectivity.[6][7] The length, composition, and attachment points of the linker influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[6][7][8][9][10][11][12] An optimally designed linker will orient the target protein and the E3 ligase in a way that facilitates efficient and specific ubiquitination of the target, while a suboptimal linker may lead to the degradation of unintended proteins, known as off-target effects.[8][9][13][14]
Key factors influenced by the linker include:
-
Ternary Complex Stability: The linker's properties can either promote or hinder the protein-protein interactions between the target and the E3 ligase, impacting the stability of the ternary complex and, consequently, the degradation efficiency.[8]
-
Cell Permeability: The physicochemical properties of the linker, such as its hydrophilicity and flexibility, can affect the PROTAC's ability to cross the cell membrane.[9][15]
-
Target Selectivity: Even with a highly selective warhead, the linker's characteristics can modulate the PROTAC's overall selectivity profile. Variations in linker length and composition can alter which proteins are presented to the E3 ligase for degradation.[12][14][16]
Illustrative Comparison of PROTAC Performance
Due to the absence of specific published data for a this compound based PROTAC, the following table presents a hypothetical comparison with a PROTAC containing a more conventional polyethylene (B3416737) glycol (PEG) linker. This illustrative data is based on general principles of PROTAC development and highlights the types of quantitative comparisons that are essential for evaluating cross-reactivity.
| Parameter | PROTAC A (Hypothetical this compound Linker) | PROTAC B (Hypothetical PEG4 Linker) | Rationale for Comparison |
| Target Protein Degradation (DC50) | 50 nM | 30 nM | To assess the potency of on-target degradation. A lower DC50 indicates higher potency. |
| Off-Target Protein 1 Degradation (DC50) | > 10 µM | 5 µM | To quantify the degradation of a known potential off-target. A higher DC50 indicates greater selectivity. |
| Off-Target Protein 2 Degradation (DC50) | 8 µM | 7 µM | Comparing selectivity against multiple potential off-targets provides a broader understanding of cross-reactivity. |
| Ternary Complex Formation (BRET Signal) | 0.8 (arbitrary units) | 1.2 (arbitrary units) | To measure the efficiency of ternary complex formation with the intended target. A stronger signal suggests more efficient complex formation.[17][18][19][20][21] |
| Cell Viability (IC50) | > 20 µM | 15 µM | To assess general cytotoxicity, which can be an indicator of significant off-target effects. |
Key Experimental Protocols for Assessing Cross-Reactivity
A thorough investigation of PROTAC cross-reactivity involves a combination of global and targeted experimental approaches.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based proteomics is a powerful tool for identifying the unintended degradation of proteins across the entire proteome.[22][23][24][25][26]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat the cells with the PROTAC at its optimal degradation concentration and a higher concentration to assess the "hook effect".[22] Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.[22]
Proximity-Dependent Biotinylation (ProtacID)
ProtacID is a BioID-based method used to identify proteins that come into close proximity with the PROTAC in living cells. This can help identify both proteins that are degraded and those that form non-productive complexes.[27][28][29]
Experimental Protocol:
-
Cell Line Generation: Stably express the relevant E3 ligase subunit (e.g., VHL or CRBN) fused to a biotin (B1667282) ligase like miniTurbo in a suitable cell line.[27]
-
Cell Treatment: Treat the cells with the PROTAC and a biotin-containing medium.
-
Lysis and Streptavidin Pulldown: Lyse the cells and enrich for biotinylated proteins using streptavidin beads.
-
Mass Spectrometry and Data Analysis: Identify the enriched proteins by mass spectrometry. Proteins that are significantly enriched in the PROTAC-treated samples compared to controls are considered proximal interactors.
NanoBRET™ Ternary Complex Formation Assay
This assay measures the formation of the ternary complex in live cells, providing insights into the mechanism of action and the initial step of degradation.[17][18][19][20][21]
Experimental Protocol:
-
Cell Transfection: Co-express the target protein fused to a NanoLuc® luciferase donor and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® acceptor in a suitable cell line.
-
Cell Treatment: Add the HaloTag® fluorescent ligand to the cells, followed by the PROTAC at various concentrations.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of the PROTAC with its intended target and potential off-targets in a cellular environment.[30][31][32][33]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azalesov.com [azalesov.com]
- 12. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 20. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 21. selvita.com [selvita.com]
- 22. benchchem.com [benchchem.com]
- 23. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. pelagobio.com [pelagobio.com]
- 31. scispace.com [scispace.com]
- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 33. biorxiv.org [biorxiv.org]
Comparative Guide to the Confirmation of Protein Biotinylation: Mass Spectrometry and Alternative Methods
For researchers, scientists, and professionals in drug development, the confirmation of successful protein biotinylation is a critical step in a multitude of applications, from affinity purification to sophisticated immunoassays. This guide provides an objective comparison between mass spectrometry—the gold standard for detailed characterization—and other widely used alternative methods. We present supporting data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate technique for your experimental needs.
Mass Spectrometry: The Definitive Analysis
Mass spectrometry (MS) offers the most detailed and definitive confirmation of biotinylation.[1][2] It not only confirms the successful attachment of biotin (B1667282) but can also determine the efficiency of the reaction and pinpoint the exact location of the modification on the protein. Two primary MS-based approaches are employed: Intact Mass Analysis and Bottom-Up Proteomics (Peptide Mapping).
Intact Mass Analysis
This method involves analyzing the entire, undigested protein to measure its total molecular weight. The covalent attachment of a biotin molecule results in a predictable mass increase, providing direct evidence of biotinylation. For example, derivatization with NHS-biotin adds approximately 225 Da for each biotin moiety attached.[3]
-
Techniques : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used.[4][5]
-
Output : Provides the molecular weight of the protein, allowing for the calculation of the number of biotin molecules incorporated.
Bottom-Up Proteomics for Site Identification
For a more granular analysis, the biotinylated protein is first digested into smaller peptides using an enzyme like trypsin. These peptides are then separated and analyzed by tandem mass spectrometry (LC-MS/MS).[2][6][7] This approach can identify the specific amino acid residues (e.g., lysine) that have been biotinylated.[6]
Recent advancements have led to specialized workflows like "Direct Detection of Biotin-containing Tags" (DiDBiT), where proteins are digested prior to the enrichment of biotinylated peptides. This strategy significantly reduces sample complexity and can increase the detection of biotinylated peptides by more than 20-fold compared to conventional methods.[8][9]
Experimental Workflow: Mass Spectrometry
References
- 1. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Coupling of MALDI-TOF mass analysis to the separation of biotinylated peptides by magnetic streptavidin beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization mass spectrometry of biotin binding to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing PROTAC Degradation Efficiency: Functional Assays and Key Protocols
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven protein degradation.[1] A PROTAC is a heterobifunctional molecule that recruits a target protein of interest (POI) to an E3 ubiquitin ligase, inducing the target's ubiquitination and subsequent degradation by the proteasome.[2][3] Evaluating the efficiency of this process is critical for the development and optimization of new PROTAC-based therapeutics.
This guide provides a comparative overview of key functional assays used to quantify and characterize PROTAC efficiency. We will delve into detailed experimental protocols, present quantitative data in structured tables, and visualize complex workflows to aid researchers in selecting the most appropriate methods for their screening cascade.
The PROTAC Mechanism of Action: A Stepwise Process
To effectively compare assays, it's essential to understand the key steps in the PROTAC-mediated degradation pathway. A successful PROTAC must enter the cell, facilitate the formation of a stable ternary complex between the target protein and an E3 ligase, trigger target ubiquitination, and ultimately lead to proteasomal degradation.[2][4] Assays can be categorized based on which of these steps they interrogate.
Caption: The PROTAC mechanism of action within the cell.
Primary Endpoint Assays: Measuring Protein Degradation
The most direct measure of a PROTAC's success is the reduction in the total amount of the target protein. Assays that quantify protein levels are fundamental for determining key efficacy parameters like DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[5][6]
Comparison of Degradation Quantification Methods
| Assay | Principle | Throughput | Data Output | Pros | Cons |
| Western Blot | Size-based protein separation followed by antibody-based detection.[6] | Low | Semi-quantitative (band intensity), DC50, Dmax.[7] | Gold standard for validation, detects endogenous protein, no special cell lines needed. | Low throughput, laborious, requires high-quality antibodies.[8] |
| HiBiT/NanoLuc® System | A small peptide tag (HiBiT) on the target protein complements with LgBiT to form a functional luciferase; luminescence is proportional to protein amount.[6] | High | Quantitative (luminescence), DC50, Dmax, degradation kinetics.[9] | Live-cell, real-time kinetic measurements, high sensitivity and dynamic range.[9][10] | Requires CRISPR/Cas9 engineering of cell lines.[9] |
| HTRF® (Homogeneous Time-Resolved Fluorescence) | Proximity-based assay using two antibodies against the target, labeled with a donor and acceptor fluorophore, for FRET signal. | High | Quantitative (fluorescence ratio), DC50, Dmax.[11] | Homogeneous "add-and-read" format, high throughput. | Requires two specific antibodies for the target protein. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins, providing a global view of degradation and selectivity.[12][13] | Medium | Quantitative (peptide intensity), degradation percentage. | Gold standard for selectivity, discovers off-targets, no antibody needed.[6][7] | Technically complex, expensive, lower throughput. |
Detailed Protocol: Western Blotting for DC50 and Dmax Determination
This protocol outlines the essential steps for quantifying PROTAC-induced protein degradation.[5][6]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[5]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate proteins via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the protein of interest (POI) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe the same membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[7]
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate with an imaging system. Quantify band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot against the PROTAC concentration to determine the DC50 and Dmax values using a four-parameter logistic regression model.[5][7]
Caption: Standard experimental workflow for Western Blot analysis.
Mechanistic Assays: Understanding "Why" a PROTAC Works (or Fails)
While degradation is the ultimate goal, potent degradation is the result of efficient ternary complex formation and subsequent ubiquitination.[14] Mechanistic assays are crucial for rational PROTAC design and for troubleshooting compounds that fail to induce degradation despite having good binding affinity.[2]
Ternary Complex Formation
The formation of a stable POI:PROTAC:E3 ligase ternary complex is the pivotal event in the degradation pathway.[15] The stability and kinetics of this complex often correlate with the potency of the PROTAC.[2][16]
| Assay | Principle | Type | Key Readout | Pros | Cons |
| NanoBRET™ | In-cell energy transfer (BRET) between a NanoLuc-tagged POI and a HaloTag-labeled E3 ligase, brought into proximity by a PROTAC.[3][15] | Cell-Based | BRET Ratio, Ternary Complex Occupancy | Live-cell, kinetic measurements, reflects cellular environment.[9] | Requires cell engineering; potential for tag interference. |
| SPR (Surface Plasmon Resonance) | Measures mass changes on a sensor chip as proteins bind, allowing real-time kinetic analysis of binary and ternary interactions.[] | Biochemical | Affinity (KD), Kinetics (kon, koff), Cooperativity (α).[2][16] | Provides detailed kinetic and thermodynamic data, label-free.[16] | Requires purified proteins, can be low throughput, consumes significant material.[16] |
| TR-FRET | Time-resolved fluorescence energy transfer between donor- and acceptor-labeled POI and E3 ligase in the presence of a PROTAC.[2] | Biochemical | TR-FRET Ratio | Homogeneous assay format, amenable to high-throughput screening.[18] | Requires purified, labeled proteins; susceptible to compound interference. |
| AlphaLISA® | Proximity-based assay where donor and acceptor beads are brought together by the ternary complex, generating a chemiluminescent signal.[19] | Biochemical | Luminescent Signal | Highly sensitive, homogeneous format, no-wash steps. | Can exhibit a "hook effect" at high PROTAC concentrations.[2][11] |
This protocol describes a live-cell method to monitor PROTAC-induced ternary complex formation.[9][15]
-
Cell Line Preparation: Use a cell line where the endogenous POI is tagged with HiBiT using CRISPR/Cas9. These cells should also express the LgBiT protein. Alternatively, transiently express a NanoLuc®-POI fusion protein.
-
E3 Ligase Expression: Transiently transfect the cells with a plasmid encoding for an E3 ligase component (e.g., VHL or Cereblon) fused to a HaloTag®.
-
Cell Plating and Labeling: Plate the transfected cells in a white, 96-well assay plate. Add the HaloTag® NanoBRET® 618 Ligand (the energy acceptor) to the cells and incubate to allow for labeling.
-
PROTAC Treatment: Add the PROTAC in a dose-response manner to the appropriate wells. Include a vehicle control.
-
Substrate Addition and Signal Reading: Add the NanoBRET® Nano-Glo® Substrate (the energy donor substrate) to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against PROTAC concentration to observe ternary complex formation, often characterized by a "hook effect" where the signal decreases at high concentrations due to the formation of binary complexes.[11][15]
Caption: Principle of the NanoBRET Ternary Complex Assay.
Target Ubiquitination
Following successful ternary complex formation, the E3 ligase facilitates the transfer of ubiquitin to lysine (B10760008) residues on the target protein, marking it for degradation.[2][20] Measuring this ubiquitination event provides direct evidence of a functional ternary complex.
| Assay | Principle | Type | Key Readout | Pros | Cons |
| Immunoprecipitation (IP) - Western Blot | The target protein is immunoprecipitated from cell lysates, followed by Western blotting to detect conjugated ubiquitin.[2] | Cell-Based | Ubiquitin Smear/Ladder on Blot | Direct evidence of endogenous protein ubiquitination. | Low throughput, semi-quantitative, technically challenging. |
| NanoBRET™ Ubiquitination | In-cell BRET between a NanoLuc-tagged POI and a HaloTag-labeled ubiquitin. An increase in BRET signal indicates ubiquitination of the POI.[3] | Cell-Based | BRET Ratio | Live-cell, kinetic analysis of ubiquitination.[3] | Requires co-expression of tagged proteins; may not reflect endogenous ubiquitin dynamics. |
| In Vitro Ubiquitination Kits | A cell-free assay reconstituting the ubiquitination cascade (E1, E2, E3, Ub, ATP) to measure PROTAC-dependent ubiquitination of a purified target protein.[21][22] | Biochemical | Varies (e.g., AlphaLISA, TR-FRET, WB) | Allows for precise mechanistic study in a controlled system. | Does not account for cellular factors like permeability or competing E3 ligases.[2] |
This protocol is used to directly visualize the ubiquitination of a target protein in cells.[2]
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration (e.g., near the DC50 or Dmax). It is crucial to co-treat with a proteasome inhibitor (e.g., MG132 or bortezomib) for 2-4 hours before lysis to allow ubiquitinated proteins to accumulate instead of being degraded.
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase (DUB) inhibitors (e.g., PR-619, NEM) in addition to standard protease inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific to the POI overnight at 4°C to form antibody-antigen complexes.
-
Add fresh Protein A/G beads to capture the complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot: Elute the captured proteins from the beads using sample buffer and heat. Run the eluate on an SDS-PAGE gel and transfer to a membrane.
-
Detection: Probe the membrane with an antibody that recognizes ubiquitin (e.g., P4D1 or FK2) to visualize a smear or ladder of high-molecular-weight ubiquitinated POI. The input lysate can be run alongside to confirm the presence of the POI.
Selectivity Assessment: Global Proteomics
An ideal PROTAC should selectively degrade its intended target with minimal impact on other proteins. Mass spectrometry (MS)-based quantitative proteomics is the gold standard for assessing PROTAC selectivity across the entire proteome.[7][12] This unbiased approach can identify unintended "off-target" proteins that are also degraded, providing critical information for safety and mechanism of action studies.[13]
Detailed Protocol: Global Proteomics for Selectivity Profiling
-
Sample Preparation: Treat cells with the PROTAC (at a concentration near Dmax) and a vehicle control. Lyse the cells and quantify total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For multiplexed quantification, label peptides from different conditions (e.g., control vs. PROTAC-treated) with isobaric tags such as Tandem Mass Tags (TMT).
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (MS). The MS instrument sequences the peptides (MS/MS) for identification and quantifies the reporter ions from the isobaric tags.
-
Data Analysis: Use specialized software to identify peptides and proteins from the MS/MS spectra. Quantify the relative abundance of each protein in the PROTAC-treated sample compared to the control. Proteins with significantly reduced abundance are identified as degradation targets.
Caption: Experimental workflow for proteomics-based selectivity analysis.
Summary and Integrated Strategy
Selecting the right assay depends on the stage of PROTAC development. A tiered approach is often most effective:
-
Primary Screening: Use high-throughput degradation assays (e.g., HiBiT, HTRF) to screen compound libraries and establish initial structure-activity relationships (SAR).
-
Hit Validation: Validate top candidates using Western Blotting to confirm the degradation of the endogenous target protein and accurately determine DC50 and Dmax.
-
Mechanistic Deep-Dive: For promising leads, use mechanistic assays (e.g., NanoBRET, SPR) to confirm ternary complex formation and cellular ubiquitination. These assays are invaluable for understanding why certain PROTACs are more potent than others and for troubleshooting ineffective compounds.
-
Selectivity Profiling: Before advancing a candidate, perform global proteomics to ensure on-target selectivity and identify any potential off-target liabilities.
By combining these orthogonal methods, researchers can build a comprehensive profile of a PROTAC's performance, enabling data-driven decisions to accelerate the development of next-generation protein degraders.
References
- 1. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. revvity.com [revvity.com]
- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sapient.bio [sapient.bio]
- 14. lifesensors.com [lifesensors.com]
- 15. Ternary Complex Formation [promega.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. lifesensors.com [lifesensors.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Personal protective equipment for handling Biotin-C5-amino-C5-amino
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling Biotin-C5-amino-C5-amino.[5][6]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety glasses with side shields or splash goggles.[2][7] A face shield is recommended if there is a splash risk.[1] | Protects eyes from accidental splashes and airborne particles.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile.[2][7] Inspect gloves for any damage before use.[4] | Prevents direct skin contact with the compound.[2] |
| Body Protection | A fully buttoned laboratory coat worn over long-sleeved clothing and long pants.[1][2] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation risk.[1][2] | Prevents the inhalation of any fine powder particles or aerosols.[2] |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material.[1][2] | Protects feet from potential spills.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for laboratory safety. The following workflow outlines the key steps for safe handling.
Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
This compound should be stored at 4°C in a tightly sealed container in a dry, well-ventilated area.[8]
2. Preparation and Handling:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.[9]
-
All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.[1][2]
-
When weighing the solid, use plastic or ceramic spatulas to avoid any potential reaction with metal.[1]
3. Use in Experiments:
-
Follow your institution's approved experimental protocols.
-
Avoid procedures that could generate dust or aerosols. If this is unavoidable, ensure enhanced respiratory protection is used.
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[10]
4. Spill Management:
-
In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
Absorb the spill with an inert material, such as vermiculite (B1170534) or sand, and collect it in a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate the spill area thoroughly.
5. Disposal Plan:
-
Solid Waste: All materials contaminated with this compound, such as gloves, pipette tips, and weighing papers, should be collected in a dedicated and clearly labeled hazardous waste container.[1]
-
Unused Compound: Unused or unwanted this compound should be disposed of as hazardous chemical waste.
-
Containers: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.
-
Adhere strictly to all local, state, and federal regulations for chemical waste disposal.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]
6. Decontamination:
-
After handling is complete, thoroughly decontaminate all work surfaces and equipment.
-
Always wash your hands thoroughly with soap and water after removing your gloves.[11]
By adhering to these safety protocols and operational procedures, researchers can minimize risks and ensure a safe working environment when handling this compound. Always consult your institution's specific safety guidelines before beginning any work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Handling of reagents - SynCrest Inc. [syncrest.com]
- 10. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 11. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
